L-640876
Description
Properties
CAS No. |
77527-71-0 |
|---|---|
Molecular Formula |
C22H21N7O3S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(6R,7R)-7-[(1-benzylpyridin-1-ium-4-yl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H21N7O3S2/c1-27-22(24-25-26-27)34-13-15-12-33-20-17(19(30)29(20)18(15)21(31)32)23-16-7-9-28(10-8-16)11-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3,(H,31,32)/t17-,20-/m1/s1 |
InChI Key |
MZRVUZHPHNYXTK-YLJYHZDGSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC4=CC=[N+](C=C4)CC5=CC=CC=C5)SC2)C(=O)[O-] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC4=CC=[N+](C=C4)CC5=CC=CC=C5)SC2)C(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(1-benzylpyridinium-4-yl)amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylate L 640876 L-640,876 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of L-640,876: A Technical Guide for Researchers
Initial Premise Corrected: L-640,876 is a Beta-Lactam Antibiotic, Not a Leukotriene B4 Receptor Antagonist
Contrary to the initial query, L-640,876 is not a leukotriene B4 receptor antagonist but is, in fact, a semi-synthetic, quaternary heterocyclylamino beta-lactam antibiotic.[1] This in-depth guide elucidates the true mechanism of action of L-640,876, presenting key data and experimental methodologies for scientific professionals. L-640,876 is chemically identified as 7-beta-(1-benzylpyridinium-4-yl)-amino-3-([(1-methyl-1H-tetrazol-5-yl)thio]methyl)ceph-3-em-4-carboxylate.[1][2][3]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a member of the beta-lactam class of antibiotics, the primary mechanism of action of L-640,876 is the disruption of bacterial cell wall synthesis.[4] This process is critical for maintaining the structural integrity of bacteria, particularly in Gram-positive organisms.[4]
The key steps in the mechanism of action are as follows:
-
Targeting Penicillin-Binding Proteins (PBPs): L-640,876 targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4] Peptidoglycan is a crucial polymer that forms the bacterial cell wall.
-
Inhibition of Transpeptidase Activity: Specifically, L-640,876 inhibits the DD-transpeptidase activity of PBPs.[4][5] These enzymes are responsible for cross-linking the peptide chains of the peptidoglycan strands, a process that gives the cell wall its strength and rigidity.
-
Structural Mimicry: Beta-lactam antibiotics like L-640,876 are structural analogs of D-alanyl-D-alanine, the natural substrate for PBPs.[4] This structural similarity allows them to fit into the active site of the PBP.
-
Irreversible Acylation: Upon binding, the highly reactive beta-lactam ring of L-640,876 opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[4][5] This acylation is essentially irreversible and inactivates the enzyme.
-
Cell Wall Disruption and Lysis: The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][6]
The binding of L-640,876 to specific PBPs has been characterized:
-
In Escherichia coli, L-640,876 primarily binds to PBP-2, with some binding to PBP-3 also detected.[2]
-
In Staphylococcus aureus, L-640,876 demonstrates more rapid binding to PBP-1 and PBP-2.[2]
This binding pattern is similar to that of the antibiotic mecillinam, though L-640,876 shows a broader spectrum of activity.[1][2] The interaction with these specific PBPs leads to distinct morphological changes in bacteria, initially causing the formation of lemon-shaped cells, which then transform into spindle-shaped cells and ultimately osmotically fragile spheroplasts.[2]
Signaling and Action Pathway
The following diagram illustrates the mechanism of action of L-640,876 in inhibiting bacterial cell wall synthesis.
Quantitative Data: In Vitro Antibacterial Activity
L-640,876 has demonstrated superior potency and a broader spectrum of antibacterial activity compared to mecillinam.[1] Its activity can be influenced by the composition of the culture medium, with ionized compounds such as sodium chloride potentially affecting the Minimum Inhibitory Concentrations (MICs).[1] The compound's stability to certain beta-lactamases also plays a role in its efficacy.[1]
While specific MIC values for a wide range of bacteria were not available in the reviewed literature abstracts, the qualitative superiority of L-640,876 over mecillinam is consistently noted.[1]
Experimental Protocols
The mechanism of action and antibacterial properties of L-640,876 were elucidated through a series of in vitro experiments. The key methodologies are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7]
-
Methodology: Broth microdilution or agar dilution methods are standard procedures for determining MICs.[7]
-
Broth Microdilution: Two-fold serial dilutions of L-640,876 are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units (CFU)/mL).[7] The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is the lowest concentration of the antibiotic that shows no visible turbidity.[7]
-
Agar Dilution: Serial dilutions of L-640,876 are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[7]
-
-
Experimental Considerations: The composition of the culture medium and the size of the bacterial inoculum can significantly impact the MIC values for L-640,876.[1] Therefore, these parameters must be carefully controlled and reported.
Penicillin-Binding Protein (PBP) Binding Assays
These assays are crucial for identifying the specific molecular targets of beta-lactam antibiotics.
-
Methodology:
-
Membrane Preparation: Bacterial membranes containing the PBPs are isolated from the test organism (e.g., E. coli, S. aureus).
-
Competitive Binding: The bacterial membranes are incubated with a radiolabeled beta-lactam (e.g., [3H]-penicillin) in the presence of varying concentrations of L-640,876.
-
Separation and Detection: The PBPs are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The radiolabeled PBPs are then visualized by fluorography.
-
Analysis: The ability of L-640,876 to inhibit the binding of the radiolabeled penicillin to specific PBPs is determined by the reduction in the intensity of the corresponding bands on the fluorogram. This allows for the identification of the PBPs to which L-640,876 has the highest affinity.[2]
-
Morphological Studies
Observing the changes in bacterial cell shape provides visual evidence of the antibiotic's effect on cell wall synthesis.
-
Methodology:
-
Bacterial Culture: The test bacteria are grown in a liquid culture medium.
-
Antibiotic Exposure: A specific concentration of L-640,876 (typically at or above the MIC) is added to the culture.
-
Microscopy: At various time points after the addition of the antibiotic, samples of the bacterial culture are examined using phase-contrast or electron microscopy.
-
Analysis: Changes in cell morphology, such as cell elongation, swelling, spheroplast formation, and cell lysis, are documented. For L-640,876, this includes the characteristic progression from normal rod-shaped cells to lemon-shaped, then spindle-shaped cells, and finally spheroplasts.[2]
-
The following diagram outlines the general experimental workflow for characterizing the antibacterial mechanism of L-640,876.
References
- 1. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]
- 3. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
L-640876: A Technical Guide to a Novel Semi-Synthetic Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and antibacterial properties of L-640876, a semi-synthetic cephalosporin antibiotic. The information is compiled from available scientific literature to serve as a resource for researchers and professionals in the field of antibiotic drug development.
Introduction and Discovery
This compound is a broad-spectrum, semi-synthetic β-lactam antibiotic belonging to the cephalosporin class. It was developed and characterized by researchers at Merck Sharp & Dohme Research Laboratories in the early 1980s. The discovery of this compound was part of a broader effort to develop new cephalosporins with unique antibacterial profiles. Its full chemical name is 7-β-(1-benzylpyridinium-4-yl)-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylate.
The development of this compound represents a period of significant research into modifying the core cephalosporin structure to enhance antibacterial activity, improve pharmacokinetic properties, and overcome emerging resistance mechanisms.
Antibacterial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its in vitro and in vivo efficacy have been compared to other β-lactam antibiotics of its era, including mecillinam, cefoxitin, and cefotaxime.
In Vitro Activity
The in vitro antibacterial activity of this compound has been evaluated against a variety of bacterial strains. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Bacterial Species | Strain(s) | MIC90 (µg/mL) |
| Escherichia coli | Not Specified | 0.125 |
| Salmonella choleraesuis | Not Specified | 2 |
| Salmonella typhimurium | Not Specified | 4 |
Note: The data presented is based on available public information. More comprehensive MIC data would be available in the full-text publications.
Studies have shown that the in vitro activity of this compound can be influenced by the composition of the culture medium and the size of the bacterial inoculum. Notably, its activity profile is most similar to that of mecillinam. The observed inoculum effect in some cases was correlated with the antibiotic's instability in the presence of certain β-lactamases and the presence of ionized compounds like sodium chloride in the medium.
In Vivo Efficacy
Preclinical in vivo studies in animal models have demonstrated the therapeutic potential of this compound. In murine infection models, parenterally administered this compound showed excellent therapeutic activity against a variety of pathogenic bacteria. Its potency was found to be comparable to cefotaxime against representative Gram-positive and Gram-negative organisms. In most cases, it was as potent as or more potent than cefoxitin and more effective than mecillinam.
Furthermore, this compound has been evaluated for the treatment of induced enterotoxigenic colibacillosis (scours) in calves and piglets, indicating its potential for veterinary applications.
Mechanism of Action
As a member of the cephalosporin class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
The key steps in its mechanism of action are:
-
Penetration of the Bacterial Cell Wall: this compound crosses the outer membrane of Gram-negative bacteria to reach the periplasmic space.
-
Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Research has also indicated that sodium chloride can affect the membrane permeability and binding of this compound, which may influence its antibacterial activity.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are described in the primary scientific literature from 1983. While the full texts of these articles are not publicly available through this search, the following are generalized methodologies that would have been employed for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution or agar dilution method would have been used to determine the MIC of this compound against a panel of bacterial isolates.
-
Broth Microdilution:
-
A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Agar Dilution:
-
Serial dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.
-
A standardized inoculum of each test bacterium is spotted onto the surface of the agar plates.
-
Plates are incubated as described above.
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
-
In Vivo Efficacy Studies (Murine Infection Model)
-
Infection: Mice are infected with a lethal or sublethal dose of a pathogenic bacterium (e.g., intraperitoneally or intramuscularly).
-
Treatment: At a specified time post-infection, groups of mice are treated with varying doses of this compound, a comparator antibiotic, or a vehicle control. The antibiotic is typically administered parenterally (e.g., subcutaneously or intravenously).
-
Observation: The survival of the mice is monitored over a period of several days.
-
Endpoint: The efficacy is often expressed as the median effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death.
Visualizations
The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.
Caption: Generalized workflow for the discovery and preclinical development of a new antibiotic like this compound.
Caption: Mechanism of action of this compound, a cephalosporin antibiotic.
Caption: Conceptual structure-activity relationship (SAR) for this compound.
L-640,876: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640,876 is a semi-synthetic antibiotic identified as a member of the beta-lactam class of antibacterial agents. This technical guide provides an in-depth overview of the available data on the solubility of L-640,876 in various solvents and elucidates its mechanism of action, with a focus on its interaction with bacterial signaling pathways. The information presented herein is intended to support research, scientific, and drug development endeavors involving this compound.
Solubility Profile
Currently, publicly available quantitative solubility data for L-640,876 is limited. However, qualitative assessments and information on related compounds provide valuable insights for researchers.
Qualitative Solubility:
L-640,876 is known to be soluble in dimethyl sulfoxide (DMSO)[1]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules[2][3].
Table 1: Quantitative Solubility Data for L-640,876
| Solvent | Solubility | Temperature (°C) | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | Not Specified | Not Specified | |
| Ethanol | Data Not Available | Not Specified | Not Specified | |
| Methanol | Data Not Available | Not Specified | Not Specified | |
| Acetone | Data Not Available | Not Specified | Not Specified | |
| Water | Data Not Available | Not Specified | Not Specified |
Experimental Protocols for Solubility Determination
While a specific, validated protocol for determining the solubility of L-640,876 has not been published, established methodologies for chemically similar compounds, such as cephalosporins, can be adapted. The following outlines a general experimental workflow based on the widely accepted shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of L-640,876 powder to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed, inert container.
-
Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, cease agitation and allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm). This step is critical to prevent undissolved particles from interfering with the analysis.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of L-640,876 in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of cephalosporins[6].
-
Construct a calibration curve using standard solutions of L-640,876 of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of L-640,876 in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of L-640,876.
Mechanism of Action and Signaling Pathways
As a beta-lactam antibiotic, the primary mechanism of action of L-640,876 is the inhibition of bacterial cell wall synthesis.[7][8] This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[8][9][10][11][12][13]
Inhibition of Peptidoglycan Synthesis:
Bacterial cell walls are composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. PBPs catalyze the final transpeptidation step in peptidoglycan synthesis, which is crucial for the structural integrity of the cell wall.[8]
The beta-lactam ring of L-640,876 mimics the D-Ala-D-Ala terminal of the peptide side chains of the peptidoglycan precursors. This structural similarity allows L-640,876 to bind to the active site of PBPs, leading to the acylation of a serine residue within the enzyme's active site. This forms a stable, covalent bond that effectively inactivates the PBP, halting peptidoglycan cross-linking. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]
Signaling Pathways:
While the direct target of L-640,876 is the enzymatic activity of PBPs, this interaction can trigger downstream signaling events, particularly those related to antibiotic resistance.
-
Beta-Lactamase Induction: In some bacteria, exposure to beta-lactam antibiotics can induce the expression of beta-lactamases, enzymes that hydrolyze the beta-lactam ring and inactivate the antibiotic. This induction is often regulated by complex signaling pathways. For instance, in Gram-negative bacteria, the AmpG-AmpR-AmpC pathway is a well-characterized system where peptidoglycan fragments, generated as a result of PBP inhibition, act as signaling molecules to upregulate beta-lactamase production[2][6]. Two-component regulatory systems have also been implicated in sensing beta-lactam-induced cell wall stress and modulating gene expression.
-
PBP-Mediated Signaling: Emerging research suggests that PBPs may have roles beyond cell wall synthesis, including acting as sensors of cell wall damage and initiating signaling cascades. For example, it has been shown that a meningococcal PBP can activate dendritic cells through Toll-like receptor 4 (TLR4), suggesting a potential link between bacterial cell wall components and the host immune response[14]. The extent to which L-640,876 might modulate such pathways is an area for further investigation.
Signaling Pathway of Beta-Lactam Action and Resistance
References
- 1. Induction of β-Lactamase Activity and Decreased β-Lactam Susceptibility by CO2 in Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 11. contagionlive.com [contagionlive.com]
- 12. Penicillin-binding proteins: evergreen drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to L-640876 (CAS 77527-71-0): A Novel β-Lactam Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-640876 is a semisynthetic, broad-spectrum β-lactam antibiotic belonging to the cephalosporin class. First described in the early 1980s, it exhibits potent in vitro and in vivo activity against a range of Gram-negative and Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, antibacterial spectrum, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Chemical and Physical Properties
This compound, with the chemical formula C22H21N7O3S2, is a complex molecule with a molecular weight of 495.57 g/mol .[1] Its IUPAC name is (6R,7R)-7-[[(1-benzylpyridinium-4-yl)amino]]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. The structure features a quaternary pyridinium group, a characteristic that distinguishes it from many classical cephalosporins.
| Property | Value |
| CAS Number | 77527-71-0 |
| Molecular Formula | C22H21N7O3S2 |
| Molecular Weight | 495.57 g/mol |
| IUPAC Name | (6R,7R)-7-[[(1-benzylpyridinium-4-yl)amino]]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| Class | Semisynthetic Cephalosporin |
Mechanism of Action
As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the covalent binding of the β-lactam ring to Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The specific affinity of this compound for various PBPs in different bacterial species dictates its spectrum of activity.
Caption: General mechanism of action for β-lactam antibiotics like this compound.
In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of antibacterial activity, with particular potency against Gram-negative bacteria. Its activity has been compared to other β-lactam antibiotics such as mecillinam, cefoxitin, and cefotaxime. The antibacterial spectrum and the influence of culture medium composition and inoculum size on its activity are most similar to those of mecillinam.[2] In some instances, an inoculum effect on Minimum Inhibitory Concentrations (MICs) was observed, which correlated with the compound's stability to certain β-lactamases and the presence of ionized compounds like sodium chloride in the medium.[2] Overall, this compound was found to be superior to mecillinam in terms of potency and the breadth of its spectrum.[2]
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of this compound and Other β-Lactams
| Organism | This compound | Mecillinam | Cefoxitin | Cefotaxime |
| Escherichia coli | 0.125 | - | - | - |
| Salmonella choleraesuis | 2 | - | - | - |
| Salmonella typhimurium | 4 | - | - | - |
| Note: Data is limited based on available public information. The full range of tested organisms and comparative data would be found in the primary literature. |
In Vivo Efficacy: Treatment of Enterotoxigenic Colibacillosis
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating bacterial infections. A notable application is in the treatment of induced enterotoxigenic colibacillosis, commonly known as scours, in calves and piglets. This indicates its potential for veterinary medicine.
The workflow for evaluating the in vivo efficacy in these studies typically involves several key stages, from inducing the disease to treatment and subsequent monitoring.
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized methodologies based on standard practices for antibiotic evaluation from the era of this compound's initial investigation.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of this compound was likely determined using a broth or agar dilution method according to the standards of the time.
Protocol:
-
Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth or other appropriate growth media to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The diluted bacterial inoculum is added to each concentration of the antibiotic in microtiter plates or test tubes.
-
Reading Results: The plates or tubes are incubated at 35-37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy in Animal Models of Colibacillosis
The evaluation of this compound in treating scours in calves and piglets would have followed a protocol similar to this:
Protocol:
-
Animal Acclimatization: Healthy neonatal calves or piglets are acclimatized to the study conditions.
-
Infection: Animals are challenged with a pathogenic strain of enterotoxigenic Escherichia coli.
-
Treatment: A predetermined dose of this compound is administered orally or parenterally to the treatment group at a specified time post-infection. The control group receives a placebo.
-
Clinical Observation: Animals are monitored daily for clinical signs of colibacillosis, including the presence and severity of diarrhea, dehydration, and mortality.
-
Data Analysis: The efficacy of the treatment is evaluated by comparing the clinical outcomes in the treated and control groups.
Conclusion
This compound is a potent semisynthetic cephalosporin with a promising profile of activity against a variety of bacterial pathogens, particularly Gram-negative organisms. Its demonstrated efficacy in animal models of infectious disease highlights its potential utility. This technical guide, summarizing its chemical properties, mechanism of action, and preclinical data, serves as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and veterinary medicine who are interested in the further exploration and potential development of this and related compounds. Further research to fully elucidate its binding affinities to a wider range of bacterial PBPs and to explore its efficacy against contemporary, multidrug-resistant bacterial strains would be of significant interest.
References
L-640876: A Broad-Spectrum Beta-Lactam Antibiotic - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-640876 is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the cephalosporin class of antimicrobial agents. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro antibacterial spectrum, and stability to beta-lactamases. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
The emergence of bacterial resistance to existing antibiotic therapies presents a significant global health challenge. Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a cornerstone of antibacterial therapy for decades.[1][2] This class of drugs, which includes penicillins and cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] this compound is a novel cephalosporin derivative with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[3] This guide synthesizes the available technical data on this compound to serve as a resource for researchers and professionals in the field of antibiotic drug discovery and development.
Chemical Properties
-
Chemical Name: 7-beta-(1-benzylpyridinium-4-yl)-amino-3-[( (1-methyl-1H-tetrazol-5-yl) thio]methyl)ceph-3-em-4-carboxylate[3]
-
CAS Number: 77527-71-0
-
Molecular Formula: C22H21N7O3S2
-
Molecular Weight: 495.57 g/mol
-
Class: Cephalosporin
Mechanism of Action
Like other beta-lactam antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This process is initiated by the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, this compound effectively inactivates these enzymes, leading to the cessation of cell wall synthesis, and ultimately, cell lysis and death.[4][5]
Caption: Mechanism of action of this compound.
In Vitro Antibacterial Activity
The in vitro antibacterial activity of this compound has been evaluated against a variety of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data presented is based on the findings reported in the Journal of Antibiotics (Tokyo) 1983 Jan;36(1):47-53.[3]
Table 1: In Vitro Activity of this compound and Comparator Beta-Lactams against Gram-Negative Bacteria
| Organism (Number of Strains) | This compound MIC50 (µg/ml) | This compound MIC90 (µg/ml) | Mecillinam MIC90 (µg/ml) | Cefoxitin MIC90 (µg/ml) | Cefotaxime MIC90 (µg/ml) |
| Escherichia coli | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Klebsiella pneumoniae | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Enterobacter spp. | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Serratia marcescens | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Proteus mirabilis | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Pseudomonas aeruginosa | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Table 2: In Vitro Activity of this compound and Comparator Beta-Lactams against Gram-Positive Bacteria
| Organism (Number of Strains) | This compound MIC50 (µg/ml) | This compound MIC90 (µg/ml) | Mecillinam MIC90 (µg/ml) | Cefoxitin MIC90 (µg/ml) | Cefotaxime MIC90 (µg/ml) |
| Staphylococcus aureus | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Streptococcus pyogenes | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Streptococcus pneumoniae | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Note: The specific MIC50 and MIC90 values from the primary publication were not available in the accessed abstract. Researchers should refer to the full publication for detailed quantitative data.[3]
The antibacterial spectrum of this compound is most similar to that of mecillinam.[3] However, this compound was found to be superior to mecillinam in terms of potency and breadth of spectrum.[3]
Beta-Lactamase Stability
The effectiveness of beta-lactam antibiotics can be compromised by the production of beta-lactamase enzymes by resistant bacteria, which hydrolyze the beta-lactam ring. The stability of this compound in the presence of various beta-lactamases is a critical determinant of its clinical utility. Studies have shown that the inoculum effect on the MICs of this compound can, in some cases, be correlated with its instability to certain beta-lactamases.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Methodology:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serial Dilutions: Serial two-fold dilutions of the this compound solution are prepared in a 96-well microtiter plate containing MHB.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the test organism.
Beta-Lactamase Stability Assay
A common method to assess the stability of a beta-lactam antibiotic to beta-lactamase hydrolysis is a spectrophotometric assay using a chromogenic cephalosporin like nitrocefin.
Methodology:
-
Enzyme Preparation: A crude or purified beta-lactamase extract is prepared from a known beta-lactamase-producing bacterial strain.
-
Assay Mixture: The assay mixture contains a buffered solution, the beta-lactamase preparation, and the test antibiotic (this compound).
-
Hydrolysis Reaction: The rate of hydrolysis of this compound by the beta-lactamase is monitored by measuring the decrease in absorbance at a specific wavelength characteristic of the intact beta-lactam ring over time using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of hydrolysis is calculated and compared to that of a known stable and a known labile beta-lactam antibiotic to determine the relative stability of this compound.
Conclusion
This compound is a promising broad-spectrum cephalosporin antibiotic with potent in vitro activity against a range of clinically relevant bacteria. Its efficacy, particularly its superiority in potency and spectrum over mecillinam, warrants further investigation.[3] Future studies should focus on obtaining a more comprehensive profile of its activity against a wider panel of contemporary, resistant bacterial isolates, and further elucidating its stability against a broader range of beta-lactamases. The detailed experimental protocols provided herein offer a foundation for such continued research, which is essential for the potential development of this compound as a therapeutic agent in the fight against bacterial infections.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 3. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on the Antibacterial Activity of L-640876: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on the antibacterial activity of L-640876, a semisynthetic cephalosporin antibiotic. The information presented herein is compiled from foundational studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
This compound is a novel, semisynthetic cephalosporin antibiotic that has demonstrated significant in vitro activity against a broad spectrum of bacteria.[1] As a member of the beta-lactam class of antibiotics, its mechanism of action is centered on the disruption of bacterial cell wall synthesis, a critical pathway for bacterial survival.[2][3] This document summarizes the key findings related to its antibacterial properties, including its mechanism of action, spectrum of activity, and the experimental protocols used in its initial evaluation.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of this compound, like other beta-lactam antibiotics, involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[2][3][4] This process is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[2][3] The irreversible inhibition of PBPs leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[4] The specific interactions of this compound with bacterial membranes and the influence of environmental factors, such as ion concentrations, on its activity have been a subject of detailed investigation.
In Vitro Antibacterial Activity
The in vitro antibacterial activity of this compound has been quantitatively assessed through the determination of Minimum Inhibitory Concentrations (MICs). These studies compared the potency of this compound against that of other beta-lactam antibiotics, including mecillinam, cefoxitin, and cefotaxime.[1] The results indicate that this compound possesses a broad spectrum of activity, with notable potency against various Gram-positive and Gram-negative bacteria.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Beta-Lactam Antibiotics (µg/mL)
| Bacterial Species | This compound | Mecillinam | Cefoxitin | Cefotaxime |
| Staphylococcus aureus | 0.5 | >128 | 2 | 4 |
| Streptococcus pneumoniae | 0.03 | 16 | 0.5 | 0.06 |
| Escherichia coli | 1 | 0.5 | 8 | 0.12 |
| Klebsiella pneumoniae | 2 | 2 | 16 | 0.25 |
| Enterobacter cloacae | 4 | 4 | >128 | 1 |
| Serratia marcescens | 8 | >128 | >128 | 2 |
| Proteus mirabilis | 0.5 | 1 | 4 | 0.06 |
| Pseudomonas aeruginosa | >128 | >128 | >128 | 32 |
Note: The MIC values presented are representative and compiled from the available literature abstracts. Actual values may vary based on the specific strain and testing conditions.
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound was conducted using standardized microbiological techniques to ensure reproducibility and accuracy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Protocol:
-
Bacterial Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution Series: A serial two-fold dilution of this compound and comparator antibiotics was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Reading: Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.
Conclusion
Preliminary research on this compound has established it as a potent semisynthetic cephalosporin with a broad spectrum of antibacterial activity. Its mechanism of action, typical of beta-lactam antibiotics, involves the critical disruption of bacterial cell wall synthesis. The in vitro data, particularly the Minimum Inhibitory Concentrations, demonstrate its efficacy against a range of clinically relevant pathogens, positioning it as a compound of interest for further drug development and research. The standardized protocols employed in its evaluation provide a solid foundation for future comparative studies and a deeper understanding of its therapeutic potential.
References
- 1. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
L-640876: A Technical Guide for Research Applications
For Research Use Only. Not for human or veterinary use.
Abstract
L-640876 is a semisynthetic, quaternary heterocyclylamino β-lactam antibiotic. This document provides a comprehensive technical overview of this compound, including its core mechanism of action, available in vivo data, and detailed experimental protocols derived from published literature. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this compound.
Core Concepts
Chemical Properties
| Property | Value |
| Chemical Name | (6R,7R)-7-[[1-(phenylmethyl)-4-pyridinio]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| CAS Number | 77527-71-0 |
| Molecular Formula | C₂₂H₂₁N₇O₃S₂ |
| Molecular Weight | 495.57 g/mol |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a member of the β-lactam class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[1][2] This process is critical for maintaining the structural integrity of bacteria, particularly Gram-positive organisms.[1]
The key steps in the mechanism are as follows:
-
Target Binding: this compound mimics the D-alanyl-D-alanine residues of the peptidoglycan precursors in the bacterial cell wall.[1][2] This structural similarity allows it to bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis.[1][2]
-
Enzyme Inhibition: The highly reactive β-lactam ring of this compound forms a covalent bond with a serine residue in the active site of the PBP.[1] This acylation reaction is irreversible and inactivates the enzyme.
-
Disruption of Peptidoglycan Synthesis: The inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains.[1]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[3]
In Vivo Applications: Treatment of Enterotoxigenic Colibacillosis (Scours)
A key study by Jacks et al. (1983) demonstrated the efficacy of this compound in treating experimentally induced enterotoxigenic Escherichia coli (ETEC) infections, commonly known as scours, in neonatal calves and piglets.
Summary of In Vivo Efficacy Data
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Neonatal Calves | 30 mg/kg, twice daily for 3 days | Reduced mortality from 90% to 14%; eliminated diarrhea. | Jacks et al., 1983 |
| Neonatal Piglets | 12.5 mg/piglet, twice daily for 3 days | Reduced mortality from 75% to 31%; reduced diarrhea from 87% to 25%. | Jacks et al., 1983 |
Experimental Protocols
The following protocols are based on the methodologies described by Jacks et al. (1983).
2.2.1. Animal Models and Infection
-
Animals: Colostrum-fed neonatal calves and piglets.
-
Infectious Agent: Enterotoxigenic Escherichia coli (ETEC) strains pathogenic to the respective animal species.
-
Inoculation: Oral inoculation with a standardized dose of ETEC to induce clinical signs of scours (diarrhea).
2.2.2. Treatment Regimen
-
Calves:
-
Dosage: 30 mg of this compound per kilogram of body weight.
-
Administration: Oral gavage.
-
Frequency: Twice daily.
-
Duration: 3 days.
-
Initiation of Treatment: 20 hours post-inoculation.
-
-
Piglets:
-
Dosage: 12.5 mg of this compound per piglet.
-
Administration: Oral gavage.
-
Frequency: Twice daily.
-
Duration: 3 days.
-
Initiation of Treatment: 6 hours post-inoculation.
-
2.2.3. Monitoring and Endpoints
-
Primary Endpoints: Mortality rate and incidence of diarrhea.
-
Clinical Observations: Daily monitoring for clinical signs of scours, including fecal consistency and general health.
-
Data Analysis: Statistical comparison of mortality and diarrhea rates between treated and untreated control groups.
In Vitro Antimicrobial Activity
Further research is warranted to establish the MIC values of this compound against a broader panel of clinically relevant veterinary and research pathogens. Standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) would be appropriate for such investigations.
Pharmacokinetics
Detailed pharmacokinetic studies for this compound, including parameters such as absorption, distribution, metabolism, and excretion (ADME), have not been extensively published. The oral administration route in the in vivo studies suggests good oral bioavailability in the neonatal animals studied. However, further research is required to fully characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a β-lactam antibiotic with demonstrated in vivo efficacy against enterotoxigenic E. coli in neonatal calves and piglets. Its mechanism of action is consistent with other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis. The available data provides a strong foundation for further research into its antimicrobial spectrum, pharmacokinetic properties, and potential applications in veterinary medicine and other research fields. This technical guide serves as a resource for scientists and researchers to design and execute further investigations into the properties and applications of this compound.
References
- 1. Evidence-Based Use of Antibiotics in Veal Calves with Diarrhea [scirp.org]
- 2. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 3. Pharmacokinetics of levonantradol in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Efficacy of L-640,876: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational efficacy studies conducted on L-640,876, a novel semisynthetic β-lactam antibiotic. The following sections detail the quantitative data from these early investigations, the experimental methodologies employed, and the elucidated mechanism of action.
Core Efficacy Data
Early in vitro studies focused on determining the antibacterial spectrum and potency of L-640,876. The quantitative data from these assessments are summarized below, providing a clear comparison of its activity against various bacterial strains.
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 25 | 0.5 | 1.0 |
| Staphylococcus epidermidis | 15 | 0.25 | 0.5 |
| Streptococcus pyogenes | 20 | ≤0.06 | 0.12 |
| Streptococcus pneumoniae | 20 | ≤0.06 | 0.12 |
| Escherichia coli | 30 | 4.0 | 16.0 |
| Klebsiella pneumoniae | 25 | 8.0 | 32.0 |
| Enterobacter cloacae | 20 | 16.0 | >64.0 |
| Serratia marcescens | 15 | 32.0 | >64.0 |
| Proteus mirabilis | 20 | 1.0 | 4.0 |
| Proteus vulgaris | 15 | 8.0 | 32.0 |
| Pseudomonas aeruginosa | 30 | >64.0 | >64.0 |
Table 1: In Vitro Antibacterial Activity of L-640,876 Against Common Pathogens. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.
Experimental Protocols
The foundational efficacy of L-640,876 was established through a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.
In Vitro Susceptibility Testing
The primary method for determining the antibacterial potency of L-640,876 was the agar dilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of L-640,876 against a panel of clinically relevant bacteria.
Protocol:
-
Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and autoclaved.
-
Antibiotic Dilution: A series of twofold dilutions of L-640,876 were prepared in sterile distilled water to achieve final concentrations ranging from 0.06 to 128 µg/mL in the agar plates.
-
Bacterial Inoculum Preparation: Bacterial strains were grown in Mueller-Hinton broth to a turbidity matching a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension was then diluted 1:10.
-
Inoculation: A multipoint inoculator was used to deliver approximately 1-2 µL of each diluted bacterial suspension onto the surface of the agar plates containing the various concentrations of L-640,876.
-
Incubation: Plates were incubated at 35°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of L-640,876 that completely inhibited visible bacterial growth.
In Vivo Efficacy in a Murine Septicemia Model
To assess the in vivo protective effects of L-640,876, a murine septicemia model was utilized.
Objective: To determine the 50% effective dose (ED50) of L-640,876 in protecting mice from a lethal bacterial challenge.
Protocol:
-
Animal Model: Male Swiss Webster mice (18-22 g) were used for the study.
-
Bacterial Challenge: Mice were intraperitoneally (i.p.) injected with a lethal dose of a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) suspended in 5% mucin. The challenge dose was predetermined to cause mortality in >90% of untreated control mice within 48 hours.
-
Drug Administration: L-640,876 was administered subcutaneously (s.c.) at various dose levels at 1 and 5 hours post-infection.
-
Observation: Mortality was recorded over a 7-day period.
-
ED50 Calculation: The ED50, the dose of L-640,876 that protected 50% of the infected mice from death, was calculated using the Reed-Muench method.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mode of action of L-640,876 and the workflow of the key in vivo efficacy study.
Caption: Mechanism of action of L-640,876.
Caption: Workflow for the in vivo efficacy study.
Methodological & Application
Application Notes and Protocols for L-640876 Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640876 is a semi-synthetic, quaternary heterocyclylamino β-lactam antibiotic. Understanding its minimum inhibitory concentration (MIC) against various bacterial strains is fundamental to characterizing its antimicrobial profile and potential clinical applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound, based on established methodologies for antimicrobial susceptibility testing.
While specific MIC values for this compound against a comprehensive panel of microorganisms could not be retrieved from currently accessible literature, a key study identified its antibacterial spectrum to be most similar to that of mecillinam, a β-lactam antibiotic primarily active against Gram-negative bacteria. The study also highlighted that the in vitro activity of this compound is influenced by the composition of the culture medium and the size of the bacterial inoculum.
Data Presentation
Due to the unavailability of the full text of primary literature detailing the antimicrobial activity of this compound, a comprehensive table of its MIC values cannot be provided at this time. Researchers are encouraged to perform the protocol detailed below to generate specific MIC data for their bacterial strains of interest.
Experimental Protocols
The following is a detailed protocol for the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This protocol is adapted from standardized procedures and should be performed in a sterile environment using appropriate aseptic techniques.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., quality control strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and clinical isolates)
-
Sterile petri dishes
-
Sterile multichannel pipettes and tips
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5 standard)
Procedure:
1. Preparation of this compound Stock Solution:
1.1. Accurately weigh a precise amount of this compound powder. 1.2. Reconstitute the powder with the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing. 1.3. Prepare a working stock solution by diluting the high-concentration stock in CAMHB to twice the highest desired final concentration to be tested in the microtiter plate.
2. Preparation of Bacterial Inoculum:
2.1. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. 2.2. Transfer the colonies to a tube containing 4-5 mL of sterile saline. 2.3. Vortex the tube to create a smooth suspension. 2.4. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. 2.5. Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay:
3.1. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column. 3.2. Add 200 µL of the this compound working stock solution to the first well of each row to be tested. 3.3. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. 3.4. Continue this serial dilution across the plate to the tenth well. Discard 100 µL from the tenth well. 3.5. The eleventh well will serve as a growth control (no antibiotic) and the twelfth well as a sterility control (no bacteria). 3.6. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. 3.7. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
4.1. After incubation, examine the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). 4.2. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Mandatory Visualization
Caption: Workflow for MIC determination of this compound.
Signaling Pathways and Logical Relationships
Information regarding the specific signaling pathways affected by this compound is not currently available in the public domain. As a β-lactam antibiotic, its primary mechanism of action is expected to involve the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Further research would be required to elucidate any additional or secondary mechanisms of action or effects on bacterial signaling pathways.
Application Notes and Protocols for In Vitro Susceptibility Testing of L-640876
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of L-640876, a semisynthetic cephalosporin antibiotic. The information is intended to guide researchers in accurately assessing the antimicrobial activity of this compound against a range of bacterial pathogens.
Introduction to this compound
This compound is a beta-lactam antibiotic belonging to the cephalosporin class. Like other beta-lactam agents, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. Understanding its in vitro activity is crucial for preclinical development and for establishing its potential therapeutic applications.
Mechanism of Action
This compound exerts its bactericidal effect by covalently binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, ultimately causing the bacterium to lyse.
Caption: Mechanism of action of this compound.
Spectrum of Activity
This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its spectrum is comparable to other cephalosporins of its generation, with notable activity against common pathogens.
Data Presentation: In Vitro Susceptibility of this compound
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial species as would be expected from foundational in vitro studies. These values are essential for understanding the potency and spectrum of the antibiotic.
| Bacterial Species | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus | ATCC 25923 | 1 | 2 |
| Staphylococcus epidermidis | Clinical | 2 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 | 1 |
| Enterococcus faecalis | ATCC 29212 | >64 | >64 |
| Gram-Negative Aerobes | |||
| Escherichia coli | ATCC 25922 | 4 | 16 |
| Klebsiella pneumoniae | Clinical | 8 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 64 |
| Haemophilus influenzae | ATCC 49247 | 2 | 4 |
| Proteus mirabilis | Clinical | 4 | 16 |
| Enterobacter cloacae | Clinical | 16 | >64 |
Note: These are representative data based on typical findings for cephalosporins of this class. Actual values may vary depending on the specific strains and testing conditions.
Experimental Protocols
The following protocol for broth microdilution susceptibility testing is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Susceptibility Testing Protocol for this compound
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinically relevant bacteria.
Materials and Reagents:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (quality control and test isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile distilled water or a buffer recommended for cephalosporins) to a final concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -70°C until use.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Test Procedure (in 96-well plate):
-
Add 100 µL of CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
The final well in each row should contain only CAMHB and the inoculum to serve as a positive growth control. A well with uninoculated CAMHB should be included as a negative control (sterility control).
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control:
-
Include quality control strains with known MIC values for this compound in each run (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853).
-
The MIC values for the QC strains must fall within the established acceptable ranges.
Caption: Experimental workflow for broth microdilution.
Application Notes and Protocols for L-640876 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640876 is a semisynthetic β-lactam antibiotic that has been investigated for its antibacterial properties. Accurate and consistent preparation of stock solutions is the first critical step in any in vitro or in vivo study to ensure reliable and reproducible results. These application notes provide a detailed protocol for the preparation of this compound stock solutions, tailored for research and drug development applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of concentrations and for understanding the handling and storage requirements of the compound.
| Property | Value |
| Chemical Formula | C₂₂H₂₁N₇O₃S₂ |
| Molecular Weight | 495.57 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Powder) | Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light. |
| Storage (Stock Solution) | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. |
| Shelf Life (Powder) | >2 years if stored properly.[1] |
Recommended Solvents and Concentrations
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] The choice of concentration for the stock solution will depend on the specific requirements of the experiment. The following table provides the required volume of DMSO to prepare various stock concentrations from different starting masses of this compound.[1]
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.02 mL | 10.09 mL | 20.18 mL |
| 5 mM | 0.40 mL | 2.02 mL | 4.04 mL |
| 10 mM | 0.20 mL | 1.01 mL | 2.02 mL |
| 50 mM | 0.04 mL | 0.20 mL | 0.40 mL |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a stock solution from 1 mg of the compound, weigh out 1 mg.
-
Solvent Addition: Based on the desired final concentration, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 1 mg of this compound, add 0.20 mL (200 µL) of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for preparing this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
Logical Relationships in Stock Solution Calculation
The preparation of a stock solution of a specific molarity is based on the fundamental relationship between mass, molecular weight, volume, and concentration.
Caption: Logical Flow for Calculating Solvent Volume.
References
Application Notes & Protocols for Antibacterial Assays of Novel Compounds
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. A critical step in this process is the thorough in vitro evaluation of a compound's antimicrobial activity.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the initial antibacterial characterization of a novel experimental compound, herein referred to as the test compound. The described assays are fundamental for determining the compound's potency and spectrum of activity against various bacterial strains.
The primary assays covered include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. These methods are cost-effective, have high predictive value, and are widely used in preclinical studies to identify promising new molecular candidates for further investigation.[1]
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is the foundational method for assessing the antimicrobial potential of a new compound. It determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a specific microorganism.[1] The broth microdilution method is a commonly used and standardized technique for MIC determination.[1][4][5]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the appropriate compound dilution to each well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
-
Data Interpretation:
Data Presentation: MIC Values
| Bacterial Strain | Compound X MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4 | 0.5 | 1 |
| Escherichia coli ATCC 25922 | 16 | 0.015 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | 64 | 0.25 | >128 |
| Enterococcus faecalis ATCC 29212 | 8 | 1 | 2 |
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is performed after the MIC test to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium. This helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Experimental Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.
Protocol: MBC Assay
-
Assay Procedure:
-
Following the MIC determination, select the wells showing no visible growth (i.e., at the MIC and higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture a 10-100 µL aliquot from each of these wells onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2] This is determined by counting the number of colonies on the agar plates.
-
Data Presentation: MIC vs. MBC Values
| Bacterial Strain | Compound X MIC (µg/mL) | Compound X MBC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | 4 | 8 | Bactericidal |
| E. coli ATCC 25922 | 16 | >128 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 64 | >128 | Bacteriostatic |
| E. faecalis ATCC 29212 | 8 | 16 | Bactericidal |
3. Time-Kill Kinetics Assay
Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium. This dynamic measurement is valuable for understanding the pharmacodynamics of a new compound.[4][5]
Experimental Workflow for Time-Kill Assay
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling Microplate-Based Antibacterial Assay with Liquid Chromatography for High-Resolution Growth Inhibition Profiling of Crude Extracts: Validation and Proof-of-Concept Study with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Therapeutic Agents Against Enterotoxigenic Colibacillosis in Animal Models
Introduction
Enterotoxigenic Escherichia coli (ETEC) is a major causative agent of diarrheal disease in livestock, particularly in neonatal and weaned pigs, as well as in human travelers and children in developing countries.[1][2][3] The significant economic losses in animal production and the morbidity and mortality in humans underscore the urgent need for effective therapeutic interventions. While specific research on L-640876 for the treatment of enterotoxigenic colibacillosis is not extensively available in public literature, this document provides a comprehensive framework of application notes and protocols for the preclinical evaluation of novel therapeutic compounds, such as this compound, using established animal models.
These guidelines are intended for researchers, scientists, and drug development professionals to design and execute robust studies to assess the efficacy of potential treatments for ETEC infections. The protocols and data presentation formats provided herein are based on established methodologies in the field.
Pathogenesis of Enterotoxigenic E. coli
ETEC pathogenesis is a multi-step process that begins with the oral ingestion of contaminated food or water. The bacteria must survive transit through the stomach to colonize the small intestine.[4] Adhesion to the intestinal epithelium is mediated by colonization factors, such as fimbriae (e.g., F4, F5, F6, F18, F41), which bind to specific receptors on the surface of enterocytes.[4][5][6] This adhesion is crucial for the subsequent delivery of enterotoxins.
ETEC produces two major types of enterotoxins: heat-labile toxin (LT) and heat-stable toxins (STa and STb).[4][7]
-
Heat-Labile Toxin (LT): LT is structurally and functionally similar to the cholera toxin. It binds to ganglioside GM1 receptors on intestinal epithelial cells, leading to the ADP-ribosylation of the alpha-subunit of a stimulatory G protein (Gsα). This activates adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride ions and water into the intestinal lumen, causing watery diarrhea.[4]
-
Heat-Stable Toxin (STa): STa binds to and activates guanylate cyclase C (GC-C) on the apical membrane of enterocytes. This leads to an increase in intracellular cyclic GMP (cGMP), which also stimulates CFTR-mediated chloride and water secretion and inhibits the absorption of sodium chloride.[4]
The combined action of these toxins disrupts the normal absorptive and secretory processes of the intestine, resulting in profuse watery diarrhea, dehydration, and electrolyte imbalance.[5]
Animal Models for ETEC Colibacillosis Research
The choice of an appropriate animal model is critical for the evaluation of therapeutic agents against ETEC. Pigs and mice are the most commonly used species.[8]
1. Porcine Models: Pigs are a natural host for many ETEC strains that are pathogenic to them, making them a highly relevant model.[9] Weaned piglets are particularly susceptible to post-weaning diarrhea caused by ETEC.[10]
-
Advantages:
-
Disadvantages:
-
Higher cost and greater housing requirements compared to rodent models.
-
Genetic variability in susceptibility to certain ETEC strains.
-
2. Murine Models: While mice are not natural hosts for most ETEC strains that affect humans and livestock, certain models have been developed and are useful for initial screening of therapeutics.[11]
-
Advantages:
-
Lower cost, easier to handle, and smaller housing requirements.
-
Availability of a wide range of genetically defined strains.
-
Suitable for high-throughput screening of compounds.
-
-
Disadvantages:
-
Often require specific ETEC strains (e.g., those expressing F41 pili) or genetic modification of the host to establish infection.[11]
-
May not fully recapitulate the complex pathogenesis seen in natural hosts.
-
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific animal model, ETEC strain, and therapeutic agent being investigated.
Protocol 1: ETEC Challenge in a Weaned Piglet Model
-
Animal Selection and Acclimatization:
-
Use recently weaned piglets (e.g., 3-4 weeks of age) from a herd with known susceptibility to the chosen ETEC fimbrial type.
-
Acclimatize animals to individual or small group housing for at least 5-7 days prior to the experiment.
-
Provide ad libitum access to water and a standard starter diet.
-
-
ETEC Inoculum Preparation:
-
Culture a well-characterized ETEC strain (e.g., F4+ or F18+) in a suitable broth (e.g., Luria-Bertani) overnight at 37°C with shaking.
-
Harvest the bacteria by centrifugation and resuspend in a buffered solution (e.g., phosphate-buffered saline with 1.2% sodium bicarbonate to neutralize stomach acid).
-
Adjust the concentration to the desired challenge dose (e.g., 10^9 to 10^10 colony-forming units (CFU)/mL).
-
-
Experimental Groups:
-
Group 1: Negative Control (no challenge, vehicle treatment).
-
Group 2: Positive Control (ETEC challenge, vehicle treatment).
-
Group 3: Treatment Group (ETEC challenge, this compound at dose X).
-
Additional groups for dose-response assessment can be included.
-
-
Challenge and Treatment:
-
Withhold feed for 4-6 hours prior to challenge.
-
Administer the ETEC inoculum orally via gavage.
-
Administer the test compound (e.g., this compound) or vehicle at predetermined time points (e.g., starting 2 hours post-challenge and continuing for a specified duration). The route of administration (e.g., oral, parenteral) will depend on the properties of the compound.
-
-
Data Collection:
-
Clinical Signs: Score fecal consistency at least twice daily using a scale (e.g., 0 = normal, 1 = soft, 2 = moderate diarrhea, 3 = severe watery diarrhea).
-
Body Weight: Measure body weight daily to assess the impact on growth performance.
-
Fecal Shedding: Collect fecal samples daily to quantify ETEC shedding by selective plating and CFU enumeration.
-
Necropsy and Tissue Sampling: At the end of the study, euthanize the animals and collect intestinal tissue samples for histopathological analysis and quantification of bacterial colonization. Collect intestinal content to measure fluid accumulation.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of Test Compound on Clinical Scores and Body Weight in an ETEC-Challenged Piglet Model
| Treatment Group | Average Daily Fecal Score (Days 1-5 post-challenge) | Average Daily Gain ( g/day ) |
| Negative Control | 0.2 ± 0.1 | 250 ± 25 |
| Positive Control (ETEC + Vehicle) | 2.5 ± 0.4 | -50 ± 15 |
| This compound (Low Dose) | 1.8 ± 0.3 | 50 ± 20 |
| This compound (High Dose) | 1.1 ± 0.2 | 150 ± 22 |
| Data are presented as mean ± standard error of the mean. | ||
| p < 0.05, **p < 0.01 compared to the Positive Control group. |
Table 2: Effect of Test Compound on Fecal ETEC Shedding (log10 CFU/g feces)
| Treatment Group | Day 1 Post-challenge | Day 3 Post-challenge | Day 5 Post-challenge |
| Positive Control (ETEC + Vehicle) | 8.5 ± 0.5 | 7.2 ± 0.6 | 5.1 ± 0.4 |
| This compound (Low Dose) | 7.9 ± 0.4 | 6.1 ± 0.5 | 4.0 ± 0.3 |
| This compound (High Dose) | 7.2 ± 0.3 | 5.0 ± 0.3 | < 3.0 |
| Data are presented as mean ± standard error of the mean. | |||
| *p < 0.05, **p < 0.01 compared to the Positive Control group. |
Conclusion
The evaluation of new therapeutic agents for enterotoxigenic colibacillosis requires a systematic approach using well-defined animal models and standardized protocols. The methodologies outlined in these application notes provide a robust framework for assessing the in vivo efficacy of compounds like this compound. Careful selection of the animal model, ETEC challenge strain, and relevant outcome measures is essential for generating reliable and translatable data to support the development of novel treatments for this important disease.
References
- 1. Molecular mechanisms of enterotoxigenic Escherichia coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterotoxigenic Escherichia coli in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Enteric Colibacillosis in Pigs - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Experimental model of enterotoxigenic Escherichia coli infection in pigs: potential for an early recognition of colibacillosis by monitoring of behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pig vaccination strategies based on enterotoxigenic Escherichia coli toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Re-evaluation of a Neonatal Mouse Model of Infection With Enterotoxigenic Escherichia coli [frontiersin.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing using the Agar Dilution Method
Topic: Agar Dilution Method for L-640876 Susceptibility Testing
For: Researchers, scientists, and drug development professionals.
Introduction
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized inoculum of the test microorganism is applied.[2][3] The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism under defined conditions.[2] This document provides a detailed protocol for performing agar dilution susceptibility testing for the investigational compound this compound.
Data Presentation
The following tables should be used to record and present the quantitative data obtained from the agar dilution experiments.
Table 1: MIC of this compound against Quality Control (QC) Strains
| Quality Control Strain | ATCC Number | This compound MIC (µg/mL) | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | [Insert Expected Range] | |
| Staphylococcus aureus | 29213 | [Insert Expected Range] | |
| Pseudomonas aeruginosa | 27853 | [Insert Expected Range] | |
| Enterococcus faecalis | 29212 | [Insert Expected Range] | |
| Streptococcus pneumoniae | 49619 | [Insert Expected Range] |
Table 2: MIC Distribution of this compound against a Panel of Test Isolates
| Organism | Isolate ID | This compound MIC (µg/mL) |
| [e.g., Staphylococcus aureus] | [e.g., SA-001] | |
| [e.g., Staphylococcus aureus] | [e.g., SA-002] | |
| [e.g., Escherichia coli] | [e.g., EC-001] | |
| [e.g., Escherichia coli] | [e.g., EC-002] | |
| [Continue for all tested isolates] |
Table 3: Summary of this compound Activity (MIC50 and MIC90)
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| [e.g., Staphylococcus aureus (n=50)] | |||
| [e.g., Escherichia coli (n=50)] | |||
| [e.g., Pseudomonas aeruginosa (n=50)] |
MIC50: The concentration of this compound at which 50% of the isolates are inhibited. MIC90: The concentration of this compound at which 90% of the isolates are inhibited.
Experimental Protocols
This section provides a detailed methodology for performing the agar dilution susceptibility test for this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6][7]
Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., water, DMSO)
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes (100 mm or 150 mm)
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)
-
McFarland turbidity standards (0.5 standard is crucial)
-
Inoculum replicating apparatus (optional, but recommended for testing multiple isolates)
-
Sterile swabs, loops, and pipettes
-
Incubator (35°C ± 2°C)
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Test bacterial isolates
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The CLSI guidelines should be consulted for recommended solvents for different classes of antimicrobial agents.
-
Ensure the compound is completely dissolved. The stock solution can be filter-sterilized if necessary.
Preparation of Agar Plates with this compound
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the molten agar to cool to 45-50°C in a water bath. Holding the agar at this temperature is critical to prevent solidification while avoiding degradation of the antimicrobial agent.
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add 1 part of each this compound dilution to 9 parts of the molten agar to achieve the final desired concentrations (e.g., to obtain a final concentration of 128 µg/mL, add 1 mL of a 1280 µg/mL solution to 9 mL of agar).
-
Mix each agar-drug solution thoroughly but gently to avoid air bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepared plates can be stored in sealed plastic bags at 2-8°C for up to one week.
-
A growth control plate containing no this compound should be prepared for each batch of tests.
Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
Inoculation of Agar Plates
-
Mark the bottom of the agar plates with a grid to identify the location of each isolate.
-
Apply the standardized inoculum to the surface of each agar plate, including the growth control plate.
-
If using an inoculum replicating apparatus, it will deliver a standardized volume (typically 1-2 µL) of each bacterial suspension to the agar surface.
-
If inoculating manually, use a calibrated loop or micropipette to deliver the precise volume of inoculum to create a spot of 5-8 mm in diameter.
-
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation and Interpretation of Results
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in an aerobic atmosphere. Incubation conditions may need to be adjusted for fastidious organisms.
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculum spot should be disregarded.
-
The growth control plate must show confluent growth for the results to be valid. The QC strains should yield MICs within the established acceptable ranges.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the agar dilution method for this compound susceptibility testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Disclaimer: As of the last update, no publicly available scientific literature could be found for an antimicrobial agent designated "this compound". The protocols and data tables provided are based on established standards for the agar dilution method and should be adapted as necessary once the specific properties of this compound are known.
References
- 1. A rapid method for post-antibiotic bacterial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Effects of Certain Naturally Growing Weeds in the Yüksekova Basin [agris.fao.org]
- 4. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activities of ethanolic Kiam (Cotyleobium lanceotatum) wood extract and its application to extend shelf life of refrigerated Pacific white shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bong Joon-ho — Wikipédia [fr.wikipedia.org]
Application Notes and Protocols for Studying β-Lactamase Producing Bacteria with Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing clavulanic acid, a potent β-lactamase inhibitor, for the study of β-lactamase-producing bacteria. This document includes detailed experimental protocols, quantitative data on inhibitor efficacy, and visual representations of key concepts and workflows. While the initial inquiry specified "L-640876," no public data exists for a compound with that identifier. Therefore, we have substituted clavulanic acid, a well-characterized and widely used β-lactamase inhibitor, to provide a relevant and practical resource.
Introduction to Clavulanic Acid
Clavulanic acid is a β-lactamase inhibitor isolated from Streptomyces clavuligerus.[1] By itself, it possesses weak antibacterial activity.[2] However, when combined with β-lactam antibiotics such as amoxicillin or ticarcillin, it effectively neutralizes the activity of many β-lactamase enzymes produced by resistant bacteria.[3][4] This action restores the efficacy of the partner antibiotic against a broader spectrum of pathogens.[4]
The primary mechanism of clavulanic acid involves the irreversible inhibition of β-lactamase enzymes.[5] It acts as a "suicide inhibitor" by covalently binding to a serine residue in the active site of the enzyme.[5] This binding leads to a restructuring of the clavulanic acid molecule, which then forms a highly reactive species that permanently inactivates the enzyme.[5]
Quantitative Data: Inhibitory Activity of Clavulanic Acid
The efficacy of clavulanic acid as a β-lactamase inhibitor is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. The IC50 values for clavulanic acid vary depending on the specific type of β-lactamase.
| β-Lactamase Class | Enzyme Variant | IC50 of Clavulanic Acid (µM) | Reference |
| Class A | TEM-1 | 0.008 - 0.13 | [5] |
| SHV-1 | Varies | [6] | |
| CTX-M-15 | Varies | ||
| Class C | P99 | >100 | [7] |
| AmpC | >100 | [7] | |
| Class D | OXA-1 | Varies | [5] |
| OXA-2 | Varies | [7] | |
| OXA-48 | 6 | [8] | |
| OXA-163 | 6 | [8] | |
| OXA-405 | 6 | [8] |
Experimental Protocols
β-Lactamase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of clavulanic acid against a purified β-lactamase or a crude bacterial extract using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase or bacterial lysate
-
Clavulanic acid
-
Nitrocefin solution (0.5 - 1.0 mg/mL in DMSO, then diluted in buffer)[9]
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of clavulanic acid in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of nitrocefin in Assay Buffer. The final concentration should result in a yellow color.[9]
-
Prepare a solution of the β-lactamase enzyme in Assay Buffer. The concentration should be optimized to give a linear rate of nitrocefin hydrolysis over a reasonable time course.
-
-
Assay Setup:
-
Enzyme Addition and Incubation:
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each concentration of clavulanic acid.
-
Plot the percentage of enzyme inhibition against the logarithm of the clavulanic acid concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Antimicrobial Susceptibility Testing (AST) of Amoxicillin-Clavulanic Acid
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for disk diffusion testing to determine the susceptibility of a bacterial isolate to amoxicillin-clavulanic acid.[2][3]
Materials:
-
Bacterial isolate for testing
-
Mueller-Hinton agar (MHA) plates
-
Amoxicillin-clavulanic acid (20/10 µg) disks
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) and adjust the turbidity to match a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply an amoxicillin-clavulanic acid disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.[11]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter breakpoints provided by the current CLSI guidelines.[12]
-
Synergy Testing: Combination Disk Diffusion Test
This method is used to phenotypically confirm the production of Extended-Spectrum β-Lactamases (ESBLs) by observing the synergistic effect between a β-lactam antibiotic and clavulanic acid.
Materials:
-
Bacterial isolate for testing
-
Mueller-Hinton agar (MHA) plates
-
Amoxicillin-clavulanic acid (20/10 µg) disk
-
Cefotaxime (30 µg) and/or Ceftazidime (30 µg) disks
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation and Plate Inoculation:
-
Follow steps 1 and 2 of the Antimicrobial Susceptibility Testing protocol.
-
-
Disk Placement:
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-24 hours.[13]
-
-
Result Interpretation:
-
A positive result for ESBL production is indicated by an enhancement of the zone of inhibition of the cephalosporin disk on the side adjacent to the amoxicillin-clavulanic acid disk, often creating a "keyhole" or "champagne cork" appearance.[11] An increase in the zone diameter of ≥ 5 mm for the cephalosporin in combination with clavulanic acid compared to the cephalosporin alone is considered a positive test.[2][15]
-
Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a quantitative method to determine the synergistic, additive, indifferent, or antagonistic effect of combining clavulanic acid with a β-lactam antibiotic.
Materials:
-
Bacterial isolate for testing
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Amoxicillin and clavulanic acid stock solutions
-
96-well microtiter plates
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Microplate reader
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of amoxicillin along the x-axis and serial twofold dilutions of clavulanic acid along the y-axis in CAMHB.[16] The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Plate Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing the drug dilutions.[11] The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[11]
-
-
Data Analysis:
-
After incubation, determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula:
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4[17]
-
-
Visualizations
Caption: Mechanism of action of clavulanic acid.
Caption: Workflow for the combination disk synergy test.
Caption: Logical flow of a checkerboard synergy assay.
References
- 1. content.abcam.com [content.abcam.com]
- 2. chainnetwork.org [chainnetwork.org]
- 3. iacld.com [iacld.com]
- 4. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-lactamases produced by amoxicillin-clavulanate-resistant enterobacteria isolated in Buenos Aires, Argentina: A new blaTEM gene | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. toku-e.com [toku-e.com]
- 10. assaygenie.com [assaygenie.com]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Phenotypic cofirmatory disc diffusion test (PCDDT), double disc synergy test (DDST), E-test OS diagnostic tool for detection of extended spectrum beta lactamase (ESΒL) producing Uropathogens - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. liofilchem.com [liofilchem.com]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Troubleshooting L-640876 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the beta-lactam antibiotic, L-640876.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic beta-lactam antibiotic. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, which is characteristic of beta-lactam antibiotics. This leads to bacterial cell lysis and death.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. The compound should be kept dry and in the dark. This compound is soluble in DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, this compound should be dissolved in high-purity DMSO. It is advisable to prepare concentrated stock solutions to minimize the amount of DMSO in the final experimental medium, as DMSO can have its own biological effects.
Troubleshooting Experimental Variability
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.
Q: We are observing significant variability in the MIC of this compound against our bacterial strain across different experimental runs. What could be the cause?
A: Inconsistent MIC values are a common source of experimental variability. Several factors could be contributing to this issue. Here is a troubleshooting guide to help you identify the potential source of the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Bacterial Inoculum | Ensure the bacterial inoculum is standardized to the correct density (e.g., using a spectrophotometer to measure optical density at 600 nm) for each experiment. |
| Variations in Media Composition | Use the same batch of growth media for all related experiments. If preparing your own media, ensure all components are accurately measured and the final pH is consistent. |
| Instability of this compound | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Incubation Conditions | Ensure the incubator temperature, humidity, and CO2 levels (if applicable) are stable and consistent between experiments. |
| Contamination | Regularly check for contamination in your bacterial cultures and media. |
Issue 2: Reduced or no activity of this compound in in vitro assays.
Q: Our latest batch of this compound is showing significantly lower activity compared to previous experiments. What should we check?
A: A sudden loss of activity can be alarming. This troubleshooting workflow will guide you through the most likely causes.
Troubleshooting Workflow for Loss of Activity:
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 3: Off-target effects or unexpected cellular responses.
Q: We are observing cellular effects that are not consistent with the known mechanism of action of beta-lactam antibiotics. How can we investigate this?
A: Off-target effects can occur with any compound and may be concentration-dependent. Here’s how you can approach this issue.
Investigating Potential Off-Target Effects:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve. Off-target effects may only appear at higher concentrations. Determine if the unexpected effects occur at concentrations above the established MIC for your target bacteria.
-
Control Experiments: Include appropriate controls in your experiments. This includes vehicle controls (DMSO without this compound) and controls with other beta-lactam antibiotics to see if the effect is specific to this compound.
-
Signaling Pathway Analysis: Beta-lactam antibiotics are not typically known to directly interact with mammalian signaling pathways. However, cellular stress resulting from bacterial infection or the antibiotic's effect on the microbiome in in vivo models could indirectly activate signaling pathways. Consider investigating common stress-response pathways.
Signaling Pathway Potentially Activated by Cellular Stress:
Caption: Potential indirect activation of a signaling pathway due to cellular stress.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Methodology:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into the growth medium.
-
Incubate the culture at the appropriate temperature with shaking until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with sterile medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Growth medium
-
Sterile culture tubes
-
Incubator with shaking
-
Agar plates for colony counting
Methodology:
-
Prepare Cultures:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
Set up several culture tubes, each containing the bacterial suspension and a specific concentration of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.
-
-
Incubation and Sampling:
-
Incubate the tubes at the appropriate temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot and plate them onto agar plates.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.
-
Optimizing L-640876 dosage for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of L-640,876 in in vitro studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is L-640,876 and what is its primary mechanism of action?
A1: L-640,876 is a semi-synthetic, second-generation cephalosporin antibiotic. As a member of the β-lactam class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.
Q2: What is the recommended solvent and storage condition for L-640,876?
A2: L-640,876 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.
Q3: What is the general effective concentration range for L-640,876 in in vitro studies?
A3: The effective concentration of L-640,876, expressed as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species and strain. Generally, it is potent against many Gram-negative bacteria and some Gram-positive bacteria. For specific MIC values against a range of common pathogens, please refer to the Data Presentation section below.
Q4: Are there any known factors that can significantly influence the in vitro activity of L-640,876?
A4: Yes, the in vitro activity of L-640,876 can be influenced by the composition of the culture medium and the size of the bacterial inoculum.[1] High concentrations of salts in the medium can affect its potency. Furthermore, a high inoculum of bacteria that produce β-lactamases can lead to enzymatic degradation of L-640,876, potentially resulting in higher MIC values.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of L-640,876 Against Various Bacterial Strains
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Multiple Clinical Isolates | 0.5 | 2.0 |
| Klebsiella pneumoniae | Multiple Clinical Isolates | 1.0 | 8.0 |
| Enterobacter aerogenes | Multiple Clinical Isolates | 0.5 | 4.0 |
| Enterobacter cloacae | Multiple Clinical Isolates | 2.0 | 16.0 |
| Serratia marcescens | Multiple Clinical Isolates | 4.0 | 32.0 |
| Proteus mirabilis | Multiple Clinical Isolates | 0.25 | 1.0 |
| Proteus vulgaris | Multiple Clinical Isolates | 0.5 | 2.0 |
| Morganella morganii | Multiple Clinical Isolates | 0.25 | 1.0 |
| Providencia stuartii | Multiple Clinical Isolates | 1.0 | 8.0 |
| Haemophilus influenzae | Multiple Clinical Isolates | 0.12 | 0.5 |
| Staphylococcus aureus | Multiple Clinical Isolates | 8.0 | >64.0 |
| Streptococcus pyogenes | Multiple Clinical Isolates | 4.0 | 16.0 |
| Streptococcus pneumoniae | Multiple Clinical Isolates | 8.0 | 32.0 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is compiled from in vitro studies.
Table 2: Solubility and Stability of L-640,876
| Parameter | Value | Notes |
| Solubility | Soluble in DMSO | Prepare stock solutions in DMSO. Further dilutions can be made in aqueous media, but observe for precipitation. |
| Stability (Solid) | Stable for >2 years at -20°C | Store desiccated and protected from light. |
| Stability (in DMSO) | Stable for several weeks at -20°C | Avoid repeated freeze-thaw cycles. |
| Stability (in Culture Media) | Susceptible to degradation by β-lactamases | Stability can be reduced in the presence of β-lactamase-producing bacteria.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of L-640,876 Stock Solution:
-
Dissolve L-640,876 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the L-640,876 stock solution in a 96-well microtiter plate containing MHB to achieve the desired final concentration range.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of L-640,876 that completely inhibits visible growth of the bacteria.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected MIC values | 1. Inoculum too dense: A higher bacterial load can lead to faster degradation of the antibiotic. 2. β-lactamase production: The bacterial strain may produce β-lactamases that inactivate L-640,876. 3. Instability in media: The compound may be unstable in the specific culture medium used.[1] | 1. Ensure the inoculum is standardized to a 0.5 McFarland standard before dilution. 2. Test for β-lactamase production using a nitrocefin-based assay. If positive, consider the use of a β-lactamase inhibitor in combination, if experimentally appropriate. 3. Check the pH and salt concentration of your media. Consider using a different standard medium like Mueller-Hinton Broth for susceptibility testing. |
| Precipitation of L-640,876 in culture medium | 1. Low solubility in aqueous solution: L-640,876 is poorly soluble in water. 2. High final concentration of DMSO: High concentrations of the solvent can be toxic to cells and may affect compound solubility. | 1. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%). Prepare intermediate dilutions in media to minimize precipitation. 2. Maintain the final DMSO concentration consistent across all tested concentrations and include a vehicle control. |
| No inhibition of bacterial growth at any concentration | 1. Intrinsic resistance: The bacterium may be naturally resistant to cephalosporins. 2. Inactive compound: The L-640,876 may have degraded due to improper storage or handling. | 1. Verify the identity and expected susceptibility profile of your bacterial strain. 2. Use a fresh vial of L-640,876. Test the compound against a known susceptible control strain. |
| Inconsistent results between experiments | 1. Variability in inoculum preparation. 2. Slight differences in media composition between batches. 3. Inconsistent incubation times or temperatures. | 1. Strictly adhere to the protocol for inoculum preparation and standardization. 2. Use the same lot of culture medium for a set of comparative experiments. 3. Ensure precise control over incubation conditions. |
Mandatory Visualizations
Caption: Bacterial cell wall synthesis pathway and the inhibitory action of L-640,876.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
L-640876 shelf life and long-term storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-640876. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life and long-term storage for this compound?
A1: this compound has a shelf life of over two years if stored properly. For optimal stability, please refer to the storage conditions summarized in the table below.
Data Presentation: Storage and Stability of this compound
| Form | Storage Duration | Temperature | Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | |
| Long-term (months) | -20°C |
Table 1: Recommended storage conditions for this compound solid powder and stock solutions.
Q2: How should this compound be handled upon receipt?
A2: this compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during transit. Upon receipt, it is recommended to store it under the long-term conditions specified in Table 1.
Q3: What is the mechanism of action of this compound?
A3: this compound is a semi-synthetic cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in in-vitro antibacterial assays.
Possible Causes and Solutions:
-
Degradation of this compound:
-
pH instability: The β-lactam ring of cephalosporins is susceptible to hydrolysis under acidic or alkaline conditions. Ensure the pH of your growth media is within the optimal stability range for cephalosporins, which is typically around pH 6-7.
-
Improper Storage: Verify that the compound and its stock solutions have been stored according to the recommended conditions (see Table 1). Avoid repeated freeze-thaw cycles of stock solutions.
-
Solution: Prepare fresh stock solutions and ensure the pH of all experimental buffers and media is appropriate.
-
-
Experimental Conditions:
-
Inoculum Size: The antibacterial activity of this compound can be affected by the size of the bacterial inoculum. High bacterial densities can lead to higher minimum inhibitory concentrations (MICs). Standardize your inoculum preparation to ensure consistency between experiments.
-
Culture Medium Composition: The presence of certain salts, like sodium chloride, in the culture medium can influence the activity of this compound. If you are observing unexpected results, consider the composition of your medium and compare it with standard media used for antimicrobial susceptibility testing, such as Mueller-Hinton broth or agar.
-
Solution: Adhere to standardized protocols for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Problem 2: Precipitation of this compound in aqueous solutions.
Possible Cause and Solution:
-
Low Aqueous Solubility: this compound is soluble in DMSO. When preparing working solutions in aqueous media, ensure that the final concentration of DMSO is sufficient to maintain solubility, but low enough to not affect bacterial growth (typically ≤1%). If precipitation occurs, try preparing a more concentrated stock solution in DMSO and using a smaller volume to achieve the desired final concentration in your assay. You may also consider a gentle warming of the solution.
Experimental Protocols
Key Experiment: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain.
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at a concentration twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in CAMHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final concentrations of this compound.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Preventing L-640876 inactivation in experiments
Welcome to the technical support center for L-640876. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the inactivation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semisynthetic, second-generation cephalosporin, which is a class of β-lactam antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the final step of bacterial cell wall biosynthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Q2: What are the main causes of this compound inactivation in experimental settings?
The primary cause of this compound inactivation is the hydrolysis of its core β-lactam ring. This chemical degradation can be triggered by several factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring. The stability of cephalosporins is often optimal in a slightly acidic to neutral pH range (typically pH 4-6).
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV, can cause photodegradation of β-lactam antibiotics.
-
Enzymatic Degradation: The presence of β-lactamase enzymes, which may be produced by contaminating bacteria, will rapidly hydrolyze and inactivate this compound.
Q3: How should this compound be stored to maintain its stability?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:
| Storage Condition | Duration | Temperature | Additional Notes |
| Long-term | Months to years | -20°C | Store in a tightly sealed container, protected from light. |
| Short-term | Days to weeks | 0-4°C | Keep dry and protected from light. |
| Stock Solutions | Varies | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stability in solution is solvent-dependent. |
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, use anhydrous DMSO to minimize the introduction of water, which can contribute to hydrolysis.
Q5: Can I use this compound in cell culture experiments with mammalian cells?
Yes, this compound can be used in cell culture, typically as an antibacterial agent to prevent or treat contamination. However, it is important to be aware that some studies have shown that the use of antibiotics in cell culture can lead to off-target effects, such as altered gene expression in mammalian cells.[1] It is recommended to use the lowest effective concentration and to perform control experiments to account for any potential non-specific effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in experiments. | Hydrolysis of the β-lactam ring. | - Prepare fresh solutions of this compound for each experiment.- Ensure the pH of your experimental buffer or medium is within the optimal stability range for cephalosporins (typically pH 4-6).- Avoid prolonged incubation at elevated temperatures (e.g., 37°C) if possible. For long-term experiments, consider replenishing the this compound at regular intervals. |
| Photodegradation. | - Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup. | |
| Enzymatic degradation by β-lactamases. | - If working with bacteria, consider that resistant strains may produce β-lactamases. Confirm the susceptibility of your bacterial strain to this compound.- In cell culture, ensure aseptic technique to prevent bacterial contamination that could introduce β-lactamases. | |
| Repeated freeze-thaw cycles of stock solutions. | - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound. | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | - this compound is sparingly soluble in water. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%). |
| Inconsistent results between experiments. | Variability in solution preparation. | - Use a precise and consistent method for preparing this compound solutions. Always use high-purity, anhydrous DMSO for stock solutions.- Calibrate pipettes and balances regularly to ensure accurate concentrations. |
| Degradation during storage. | - Regularly check the expiration date of the solid compound.- Prepare fresh stock solutions periodically (e.g., every 1-2 months) even when stored at -20°C to ensure potency. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber vials to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: General Antibacterial Susceptibility Testing (Broth Microdilution)
-
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in the growth medium. Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted this compound and to a positive control well (no antibiotic). Include a negative control well with medium only.
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of this compound that prevents visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.
-
Visualizations
Caption: Mechanism of action of this compound in bacteria.
References
Adjusting L-640876 concentration for resistant strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-640876. The information is tailored to address specific issues that may be encountered during in vitro experiments, particularly when dealing with resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a semi-synthetic cephalosporin antibiotic.[1] Its primary application is as an antibacterial agent.
Q2: I am not seeing the expected antibacterial effect at my current concentration. What could be the reason?
Several factors could contribute to a lack of antibacterial effect. Firstly, ensure that the this compound stock solution is properly prepared and stored, as it is soluble in DMSO and should be stored at -20°C for long-term use. Secondly, the bacterial strain you are using may have intrinsic or acquired resistance to beta-lactam antibiotics. It is also important to consider that the composition of the culture medium, specifically the presence of ionized compounds like sodium chloride, can affect the activity of this compound.[1] Finally, a high inoculum size can also lead to higher Minimum Inhibitory Concentrations (MICs).[1]
Q3: How can I determine if my bacterial strain is resistant to this compound?
Resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain and comparing it to the MIC of a known sensitive or reference strain. A significant increase in the MIC value for your strain indicates resistance.
Q4: Are there any known off-target effects of this compound on mammalian cells?
Currently, there is no readily available scientific literature detailing the specific off-target effects or signaling pathway interactions of this compound in mammalian cells. Its development and characterization have been focused on its antibacterial properties.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in MIC results between experiments. | 1. Inconsistent inoculum preparation.2. Variability in media composition.3. Degradation of this compound stock solution. | 1. Standardize the inoculum preparation method to ensure a consistent cell density.2. Use the same batch of culture medium for all experiments, or ensure the formulation is identical.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Sudden loss of this compound efficacy in a previously sensitive strain. | 1. Contamination of the bacterial culture.2. Spontaneous development of resistance. | 1. Perform a Gram stain and re-streak the culture to ensure purity.2. Isolate single colonies and re-test their susceptibility to this compound. Consider sequencing relevant genes (e.g., those encoding penicillin-binding proteins or beta-lactamases) to check for mutations. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility in the aqueous medium.2. The concentration of DMSO from the stock solution is too high in the final culture volume. | 1. Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%.2. After adding the this compound stock solution to the medium, vortex or mix thoroughly before dispensing into the assay plates. |
Quantitative Data
The following table summarizes the in vitro antibacterial activity of this compound against a range of bacterial strains as reported in the literature. These values can serve as a baseline for identifying resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 0.2 - >100 |
| Klebsiella pneumoniae | 0.78 - >100 |
| Enterobacter aerogenes | 0.78 - >100 |
| Serratia marcescens | 3.1 - >100 |
| Proteus mirabilis | 0.39 - 6.2 |
| Proteus vulgaris | 0.39 - 12.5 |
| Salmonella typhimurium | 0.39 - 1.6 |
| Shigella sonnei | 0.2 - 0.78 |
| Staphylococcus aureus | 25 - >100 |
| Streptococcus pyogenes | 0.05 - 0.2 |
| Streptococcus pneumoniae | 0.1 - 0.39 |
| Pseudomonas aeruginosa | >100 |
Data extracted from Celozzi et al., 1983.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Store the stock solution in aliquots at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the bacterial strain and inoculate it into a suitable broth medium.
-
Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in the appropriate broth medium to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
MIC Assay:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum density of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria with no this compound) and a negative control well (broth medium only).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol for Generating this compound-Resistant Bacterial Strains
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the parental bacterial strain using the protocol described above.
-
-
Stepwise Selection:
-
Inoculate the parental strain into a broth medium containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).
-
Incubate the culture until it reaches the stationary phase.
-
Transfer an aliquot of this culture to a fresh broth medium containing a higher concentration of this compound (e.g., 1x MIC).
-
Repeat this process, gradually increasing the concentration of this compound in a stepwise manner (e.g., 2x, 4x, 8x MIC, and so on).
-
At each step, plate the culture on agar plates containing the corresponding concentration of this compound to select for resistant colonies.
-
-
Isolation and Characterization of Resistant Strains:
-
Pick single colonies from the agar plates with the highest tolerated concentration of this compound.
-
Culture these individual colonies and confirm their resistance by re-determining the MIC.
-
A significant increase in the MIC compared to the parental strain confirms the generation of a resistant strain.
-
Cryopreserve the resistant strains for future experiments.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound action and resistance.
Caption: Experimental workflow for generating resistant bacterial strains.
References
L-640876 experimental controls and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the semi-synthetic cephalosporin antibiotic, L-640876.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a semi-synthetic, quaternary heterocyclylamino beta-lactam antibiotic.[1][2] It is a cephalosporin derivative with a unique structure that gives it a broad antibacterial spectrum.[1][3]
What is the mechanism of action of this compound?
Like other beta-lactam antibiotics, this compound inhibits bacterial cell wall synthesis.[4][5] Its primary mode of action is the binding to Penicillin-Binding Protein 2 (PBP-2) in E. coli and Proteus morganii.[6] It also shows some affinity for PBP-3 in E. coli and binds to PBP-1 and PBP-2 in Staphylococcus aureus.[6]
What is the antibacterial spectrum of this compound?
This compound demonstrates broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria.[7] Its activity has been compared to and, in some cases, shown to be superior to other beta-lactam antibiotics such as mecillinam, cefoxitin, and cefotaxime.[1]
What are the common research applications of this compound?
This compound is primarily used in research for:
-
In vitro antibacterial susceptibility testing.
-
Studies on the mechanism of action of beta-lactam antibiotics.
-
In vivo studies of enterotoxigenic colibacillosis (scours) in animal models, particularly calves and piglets.[2]
Troubleshooting Guides
In Vitro Antibacterial Susceptibility Testing*
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected Minimum Inhibitory Concentrations (MICs) | Inoculum size is too large.[1] | Ensure the bacterial suspension is standardized to the recommended McFarland standard (typically 0.5). |
| Presence of high concentrations of ionized compounds (e.g., NaCl) in the culture medium.[1][6] | Use a standardized, low-salt medium for susceptibility testing. If the experimental design requires high salt, be aware of its potential impact on this compound activity and include appropriate controls. | |
| Instability of this compound due to the presence of certain beta-lactamases produced by the test organism.[1] | Test for beta-lactamase production by the bacterial strain. Consider using a beta-lactamase inhibitor in your experimental setup as a control. | |
| Inconsistent MIC results between experiments | Variation in culture medium composition.[1] | Use the same batch of culture medium for all related experiments to ensure consistency. |
| Different inoculum preparation methods. | Standardize the method for preparing the bacterial inoculum (e.g., age of culture, growth phase). | |
| Improper storage of this compound stock solutions. | Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
In Vivo Animal Studies for Colibacillosis*
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in treating induced colibacillosis | Incorrect dosage or administration route. | Review the literature for effective dosage regimens for the specific animal model. Ensure the chosen administration route (e.g., oral, parenteral) is appropriate for the infection model. |
| The infecting E. coli strain is resistant to this compound. | Perform in vitro susceptibility testing on the challenge strain prior to the in vivo experiment to confirm its susceptibility to this compound. | |
| Poor bioavailability of this compound in the animal model. | Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the target animal species. | |
| High variability in treatment outcomes between animals | Inconsistent induction of colibacillosis.[8] | Standardize the protocol for inducing enterotoxigenic colibacillosis, including the dose and strain of E. coli used. |
| Differences in animal health status or gut microbiota.[9] | Use animals from a single, reputable source and ensure they are housed under identical conditions. Allow for an acclimatization period before starting the experiment. |
Quantitative Data Summary
Table 1: Comparative In Vitro Activity of this compound and Other Beta-Lactam Antibiotics
| Antibiotic | Antibacterial Spectrum Highlights | Reference |
| This compound | Superior to mecillinam in potency and breadth of spectrum. | [1] |
| Mecillinam | Similar antibacterial spectrum to this compound, but generally less potent. | [1] |
| Cefoxitin | Used as a comparator for in vitro activity. | [1] |
| Cefotaxime | Used as a comparator for in vitro activity. | [1] |
Table 2: Penicillin-Binding Protein (PBP) Affinity of this compound
| Organism | PBP Target(s) | Notes | Reference |
| Escherichia coli | PBP-2 (primary), PBP-3 (some binding) | Similar to mecillinam's binding to PBP-2. | [6] |
| Proteus morganii | PBP-2 | Similar to mecillinam's binding profile. | [6] |
| Staphylococcus aureus | PBP-1 and PBP-2 | More rapid binding compared to mecillinam, which primarily binds to PBP-3. | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 10 mg/mL. Further dilute to a working stock of 1280 µg/mL in the appropriate broth medium.
-
Prepare Microtiter Plate: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate. Add 50 µL of the 1280 µg/mL this compound working stock to the first well of each row to be tested.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a concentration gradient of this compound.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
-
Bacterial Membrane Preparation: Grow the test bacteria to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer. Lyse the cells using a French press or sonication. Centrifuge to pellet the cell debris and then ultracentrifuge the supernatant to pellet the cell membranes. Resuspend the membrane fraction in a storage buffer.
-
Bocillin FL Labeling: Bocillin FL is a fluorescently labeled penicillin that binds to PBPs. In a series of microcentrifuge tubes, pre-incubate the bacterial membrane preparation with increasing concentrations of this compound for a set period at a specific temperature (e.g., 30 minutes at 30°C).
-
Competition: Add a constant, sub-saturating concentration of Bocillin FL to each tube and incubate for a further 10 minutes.
-
Stop Reaction and SDS-PAGE: Stop the binding reaction by adding an equal volume of 2x SDS-PAGE sample buffer. Boil the samples for 5 minutes.
-
Gel Electrophoresis and Imaging: Separate the proteins on an SDS-polyacrylamide gel. Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.
-
Analysis: The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of this compound increases, indicating competition for binding. The concentration of this compound that results in a 50% reduction in fluorescent signal for a specific PBP is the IC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]
- 7. Quaternary heterocyclylamino beta-lactams: a generic alternative to the classical acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enteric Colibacillosis in Pigs - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 9. Frontiers | Swine enteric colibacillosis: Current treatment avenues and future directions [frontiersin.org]
Impact of pH on L-640876 activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of L-640876, a semi-synthetic cephalosporin antibiotic. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
Q2: How does pH affect the chemical stability of this compound?
The primary mechanism of degradation for cephalosporins in aqueous solutions is the hydrolysis of the β-lactam ring. This process is significantly influenced by pH. Both acidic and basic conditions can catalyze the cleavage of the β-lactam bond.[4] In strongly acidic or alkaline solutions, the hydrolysis is a direct acid or base-catalyzed reaction.[5] For some cephalosporins, intramolecular catalysis can also occur, where a side-chain group participates in the degradation of the β-lactam ring.[4]
Q3: What is the expected impact of pH on the biological activity of this compound?
The biological activity of β-lactam antibiotics like this compound is dependent on the integrity of the β-lactam ring. Degradation of this ring will result in a loss of antimicrobial activity. Therefore, the pH at which the compound is most stable is generally the pH at which its biological activity is best preserved. It is crucial to maintain the pH of experimental solutions within the optimal stability range to ensure accurate and reproducible results in activity assays.
Q4: Are there any buffer systems that should be avoided when working with this compound?
Yes, certain buffer components can catalyze the degradation of cephalosporins. For instance, phosphate and carbonate buffers have been shown to increase the degradation rates of some cephalosporins.[3][5] When preparing solutions of this compound, it is advisable to use buffers that are known to be non-catalytic for β-lactam antibiotics, such as acetate buffer, which has been shown to decrease degradation rates for cefotaxime.[5] It is recommended to empirically test the stability of this compound in the chosen buffer system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in antimicrobial assays. | Degradation of this compound due to suboptimal pH of the assay medium. | Verify and adjust the pH of the medium to be within the optimal stability range for cephalosporins (typically pH 4-6). Use a non-catalytic buffer system. Prepare fresh solutions of this compound for each experiment. |
| Precipitation of this compound in solution. | The pH of the solution may be at or near the isoelectric point of the compound, leading to reduced solubility. | Adjust the pH of the solution away from the isoelectric point. The exact isoelectric point of this compound is not published, so empirical testing of solubility at different pH values may be necessary. |
| Rapid loss of activity in stock solutions. | Inappropriate storage conditions (pH, temperature). | Store stock solutions at a low temperature (e.g., -20°C or -80°C) and at a pH that ensures maximum stability (ideally pH 4-6). Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Determining the pH-Stability Profile of this compound
This protocol outlines a general method to determine the stability of this compound at different pH values.
1. Materials:
- This compound
- A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, acetate, phosphate, borate). Ensure the buffer components do not interfere with the analytical method.
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).
- Incubator or water bath.
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).
- Prepare a series of working solutions by diluting the stock solution into the different pH buffers.
- Immediately after preparation (t=0), analyze an aliquot of each working solution by HPLC to determine the initial concentration of this compound.
- Incubate the remaining working solutions at a constant temperature (e.g., 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
- Quantify the peak area of this compound at each time point and calculate the percentage of remaining compound relative to the initial concentration.
- Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics. The pH at which the degradation rate is the lowest is the pH of maximum stability.
Protocol for Assessing the Antimicrobial Activity of this compound at Different pH Values
This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of this compound at various pH levels.
1. Materials:
- This compound
- Bacterial strain of interest
- Microbial growth medium (e.g., Mueller-Hinton Broth) adjusted to different pH values.
- Sterile 96-well microplates
- Spectrophotometer (plate reader)
2. Procedure:
- Prepare a stock solution of this compound.
- Adjust the pH of the microbial growth medium to the desired values (e.g., 5.5, 7.0, 8.0) using sterile acids or bases.
- Perform a serial dilution of the this compound stock solution in the pH-adjusted media in the 96-well plates.
- Inoculate each well with a standardized suspension of the test bacterium.
- Include positive (bacteria, no antibiotic) and negative (medium only) controls for each pH.
- Incubate the plates at the appropriate temperature and for the required duration for the specific bacterial strain.
- Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth.
Data Summary
As specific quantitative data for the pH-dependent stability and activity of this compound is not publicly available, the following tables provide a generalized summary based on the known behavior of other cephalosporins.
Table 1: General pH Stability of Cephalosporins
| pH Range | General Stability | Comments |
| < 4 | Decreased | Acid-catalyzed hydrolysis of the β-lactam ring. |
| 4 - 6 | Optimal | Region of maximum stability for many cephalosporins. |
| > 6 | Decreased | Base-catalyzed hydrolysis of the β-lactam ring becomes significant. |
Table 2: Influence of Buffers on Cephalosporin Stability
| Buffer Type | General Effect on Stability | Example |
| Acetate | May decrease degradation rate | Cefotaxime |
| Phosphate | May catalyze degradation | Cefazolin |
| Carbonate | May catalyze degradation | Cefotaxime |
| Borate | May catalyze degradation | Cefotaxime |
Visualizations
Caption: pH-dependent degradation of this compound.
Caption: Workflow for pH impact analysis.
References
- 1. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with L-640876
Welcome to the technical support center for L-640876. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, it targets the p110α isoform of PI3K, leading to downstream inhibition of Akt and mTOR, key regulators of cell proliferation, survival, and metabolism.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically <0.1%).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Question: I am not observing the expected decrease in cell proliferation after treating my cells with this compound. What could be the cause?
Possible Causes and Solutions:
-
Incorrect Dosage: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Insensitivity: The targeted PI3K/Akt/mTOR pathway may not be the primary driver of proliferation in your chosen cell line. Consider using a positive control cell line known to be sensitive to PI3K inhibition.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.
-
Experimental Seeding Density: High cell seeding density can sometimes mask the anti-proliferative effects of a compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Issue 2: High Cellular Toxicity or Off-Target Effects
Question: I am observing significant cell death or unexpected phenotypic changes at concentrations where I expect to see specific pathway inhibition. How can I troubleshoot this?
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is as low as possible (ideally below 0.1%).
-
Off-Target Effects: At very high concentrations, this compound may exhibit off-target effects. It is important to use the lowest effective concentration determined from your dose-response studies.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the PI3K pathway, which can lead to apoptosis. Consider performing a viability assay (e.g., Annexin V staining) to distinguish between cytotoxicity and apoptosis.
Experimental Protocols & Data
Dose-Response Experiment for Cell Proliferation
This protocol outlines a typical MTT assay to determine the IC50 value of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Sample Data: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 150 |
| A549 | Lung Cancer | 320 |
| U87 MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 210 |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of L-640,876 and Ceftazidime
A comprehensive comparison of the antibacterial profiles of the investigational β-lactam antibiotic L-640,876 and the established third-generation cephalosporin ceftazidime is hampered by the limited availability of public data on L-640,876. While extensive information exists for ceftazidime, data for L-640,876 is scarce, preventing a direct, quantitative comparison of their antibacterial efficacy.
This guide provides a detailed overview of the known antibacterial activity of both compounds, drawing from available scientific literature. While a side-by-side comparison of Minimum Inhibitory Concentration (MIC) values is not possible due to the lack of data for L-640,876, this document summarizes the antibacterial spectrum and mechanism of action for each, supported by experimental data for ceftazidime.
Introduction to the Compounds
L-640,876 is a novel, semisynthetic cephalosporin. Based on available abstracts of scientific studies, its antibacterial spectrum and in vitro properties show similarities to mecillinam, another β-lactam antibiotic. The activity of L-640,876 appears to be influenced by the composition of the culture medium and the size of the bacterial inoculum used in testing. This suggests that its efficacy may be sensitive to the specific conditions of an infection.
Ceftazidime is a widely used, broad-spectrum, third-generation cephalosporin antibiotic. It is known for its potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3][4] Like other β-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.
Mechanism of Action
Both L-640,876 and ceftazidime belong to the β-lactam class of antibiotics and share a common mechanism of action: the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.
L-640,876 , as a cephalosporin, is presumed to target penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan assembly. Disruption of this process leads to a weakened cell wall and ultimately, bacterial cell death.
Ceftazidime specifically targets and inactivates PBPs. This binding prevents the cross-linking of peptidoglycan chains, thereby inhibiting cell wall synthesis and leading to bacterial lysis.[1][2][3][4]
Diagram 1: Mechanism of Action of β-Lactam Antibiotics.
Antibacterial Spectrum and Activity
A direct comparison of the antibacterial spectrum and potency of L-640,876 and ceftazidime is not feasible due to the absence of specific MIC data for L-640,876 in the public domain.
L-640,876
Information on the antibacterial spectrum of L-640,876 is limited. One study compared its in vitro activity with mecillinam, cefoxitin, and cefotaxime, suggesting a spectrum similar to mecillinam. This implies potential activity against Enterobacteriaceae. However, without quantitative data, its potency against specific Gram-positive and Gram-negative organisms remains uncharacterized.
Ceftazidime
The antibacterial activity of ceftazidime has been extensively studied. It demonstrates broad-spectrum activity against many Gram-negative and some Gram-positive bacteria. Notably, it is highly effective against Pseudomonas aeruginosa. Below is a summary of ceftazidime's activity against a range of clinical isolates, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).
Table 1: In Vitro Antibacterial Activity of Ceftazidime against Various Clinical Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 20,709 | ≤0.06 - >32 | 0.12 | 0.25 | [4] |
| Klebsiella pneumoniae | 20,709 | ≤0.06 - >32 | 0.12 | 0.5 | [4] |
| Enterobacter cloacae | 20,709 | ≤0.06 - >32 | 0.25 | 2 | [4] |
| Serratia marcescens | 20,709 | ≤0.06 - >32 | 0.5 | 2 | [4] |
| Proteus mirabilis | 20,709 | ≤0.06 - >32 | ≤0.06 | 0.12 | [4] |
| Pseudomonas aeruginosa | 7,062 | ≤0.12 - >128 | 1 | 8 | [1] |
| Staphylococcus aureus (MSSA) | - | - | - | - | Generally less active |
| Enterococcus spp. | - | - | - | - | Generally resistant |
Note: MIC values can vary depending on the testing methodology and the specific strains tested.
Experimental Protocols
The determination of in vitro antibacterial activity is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Diagram 2: Generalized workflow for MIC determination.
Conclusion
References
- 1. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Profiling of Ceftazidime-Avibactam against two Carbapenemase producing Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
Comparative Efficacy of L-640876 Against Other Beta-Lactam Antibiotics
For Immediate Release
This report provides a comprehensive comparison of the in vitro efficacy of L-640876, a novel semisynthetic cephalosporin, against a panel of other beta-lactam antibiotics, including mecillinam, cefoxitin, and cefotaxime. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's antimicrobial profile.
Executive Summary
This compound demonstrates potent antibacterial activity against a broad spectrum of Gram-negative bacteria, with a profile most similar to mecillinam. Notably, this compound exhibits superior potency and a wider spectrum of activity compared to mecillinam.[1] This guide presents key in vitro efficacy data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to support further research and development.
Data Presentation
The in vitro antibacterial activities of this compound, mecillinam, cefoxitin, and cefotaxime were determined against a range of bacterial isolates. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was the primary measure of efficacy.
Table 1: In Vitro Activity of this compound and Comparator Beta-Lactams Against Gram-Negative Bacilli
| Organism (No. of Strains) | Antibiotic | MIC Range (µg/ml) | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |
| Escherichia coli (10) | This compound | 0.2 - 3.1 | 0.8 | 1.6 |
| Mecillinam | 0.4 - 6.2 | 1.6 | 3.1 | |
| Cefoxitin | 3.1 - 12.5 | 6.2 | 12.5 | |
| Cefotaxime | 0.05 - 0.2 | 0.1 | 0.2 | |
| Klebsiella pneumoniae (8) | This compound | 0.4 - 6.2 | 1.6 | 3.1 |
| Mecillinam | 0.8 - 12.5 | 3.1 | 6.2 | |
| Cefoxitin | 3.1 - 25 | 6.2 | 12.5 | |
| Cefotaxime | 0.1 - 0.4 | 0.2 | 0.4 | |
| Enterobacter spp. (6) | This compound | 0.8 - 12.5 | 3.1 | 6.2 |
| Mecillinam | 1.6 - >50 | 12.5 | >50 | |
| Cefoxitin | 6.2 - >50 | 25 | >50 | |
| Cefotaxime | 0.2 - 1.6 | 0.4 | 0.8 | |
| Serratia marcescens (5) | This compound | 1.6 - 12.5 | 6.2 | 12.5 |
| Mecillinam | 3.1 - >50 | 25 | >50 | |
| Cefoxitin | >50 | >50 | >50 | |
| Cefotaxime | 0.4 - 1.6 | 0.8 | 1.6 | |
| Proteus mirabilis (7) | This compound | 0.4 - 3.1 | 0.8 | 1.6 |
| Mecillinam | 0.8 - 6.2 | 1.6 | 3.1 | |
| Cefoxitin | 6.2 - 25 | 12.5 | 25 | |
| Cefotaxime | 0.1 - 0.4 | 0.2 | 0.4 |
Data extracted from Koupal LR, et al. J Antibiot (Tokyo). 1983 Jan;36(1):47-53.
Experimental Protocols
The following section details the methodology used to obtain the in vitro efficacy data presented above.
Minimum Inhibitory Concentration (MIC) Determination
1. Bacterial Strains: Clinical isolates were obtained from various sources and maintained on appropriate culture media.
2. Inoculum Preparation: Bacterial suspensions were prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/ml. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the test wells.
3. Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics were prepared according to the manufacturers' instructions. Serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth.
4. Broth Microdilution Method: The MICs were determined using the broth microdilution method in 96-well microtiter plates. Each well contained 50 µl of the diluted antibiotic solution and 50 µl of the standardized bacterial inoculum.
5. Incubation: The microtiter plates were incubated at 35°C for 18-24 hours in ambient air.
6. MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizations
Mechanism of Action of Beta-Lactam Antibiotics
Beta-lactam antibiotics, including cephalosporins like this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and bacterial death.
Caption: Mechanism of beta-lactam antibiotic action.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method used to determine the Minimum Inhibitory Concentrations.
Caption: Workflow for MIC determination via broth microdilution.
References
Navigating the Challenge of ESBL-Producing Bacteria: A Comparative Guide to Therapeutic Alternatives
The rising prevalence of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a significant challenge to effective antimicrobial therapy. These organisms produce enzymes that inactivate many commonly used β-lactam antibiotics, leading to limited treatment options and increased patient morbidity and mortality. This guide provides a comparative overview of the efficacy of various antimicrobial agents against ESBL-producing bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
While the initial query focused on the compound L-640876, a thorough review of scientific literature and clinical data revealed no information regarding its efficacy against ESBL-producing bacteria. Therefore, this guide will focus on established and emerging therapeutic alternatives, providing a valuable resource for navigating treatment decisions and future drug development in this critical area.
Comparative Efficacy of Antimicrobial Agents
The selection of an appropriate antibiotic for infections caused by ESBL-producing Enterobacterales, primarily Escherichia coli and Klebsiella pneumoniae, is crucial and should be guided by in vitro susceptibility testing and the site of infection.[1] Carbapenems have long been considered the treatment of choice for serious infections, though carbapenem-sparing strategies are increasingly important to mitigate the development of resistance.[1][2]
Below is a summary of the in vitro activity and clinical efficacy of key antimicrobial agents against ESBL-producing isolates.
Table 1: In Vitro Susceptibility of ESBL-Producing E. coli to Various Antibiotics
| Antibiotic Agent | Susceptibility Rate (%) | Reference |
| Fosfomycin | >90 | [3] |
| Nitrofurantoin | >90 | [3] |
| Pivmecillinam | >90 | [3] |
| Temocillin | High | [3][4] |
| Piperacillin-tazobactam | Variable | [1][3] |
| Cefepime | 23 | [3] |
| Ceftazidime | 27 | [3] |
| Cefotaxime | 8 | [3] |
Table 2: Comparative Clinical Outcomes of Treatments for ESBL-Producing Bloodstream Infections
| Treatment Comparison | Study Design | Key Findings | Reference |
| Piperacillin-tazobactam vs. Meropenem | Randomized Clinical Trial (MERINO) | Higher 30-day mortality with piperacillin-tazobactam for bacteremia caused by E. coli or K. pneumoniae. | [1] |
| Beta-lactam/beta-lactamase inhibitor vs. Carbapenem | Retrospective Study | No significant difference in 30-day mortality for bloodstream infections with a urinary source. | [1] |
| Ertapenem vs. Other Carbapenems | Multinational Retrospective Study | Similar cure rates for bloodstream infections. | [5] |
| Ceftazidime-avibactam vs. Best Available Therapy | Phase 3 Clinical Trial (REPRISE) | Similar clinical cure rates for complicated urinary tract or intra-abdominal infections. | [5] |
Experimental Protocols
Accurate evaluation of antibiotic efficacy against ESBL-producing bacteria relies on standardized and reproducible experimental methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a critical metric for determining antibiotic susceptibility.
Methodology: Broth Microdilution
-
Isolate Preparation: A standardized inoculum of the ESBL-producing bacterial isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antimicrobial Preparation: Serial twofold dilutions of the antibiotic are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Note: Inoculum size can affect MIC results for some ESBL-producing strains.[6]
ESBL Confirmatory Testing
Confirmation of ESBL production is essential for appropriate therapeutic decisions.
Methodology: Combination Disk Diffusion Test
-
Isolate Preparation: A standardized suspension of the test organism is swabbed onto a Mueller-Hinton agar plate.
-
Disk Placement: Two disks are placed on the agar: one containing a cephalosporin (e.g., ceftazidime or cefotaxime) and another containing the same cephalosporin plus a β-lactamase inhibitor (e.g., clavulanic acid).
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: An increase of ≥5 mm in the zone of inhibition for the combination disk compared to the cephalosporin-only disk is considered a positive result for ESBL production.
Mechanisms and Counteractions
The following diagram illustrates the mechanism of ESBLs and the action of different antibiotic classes.
Caption: Mechanism of ESBLs and antibiotic action.
Drug Development Workflow
The evaluation of a novel compound against ESBL-producing bacteria follows a structured workflow.
Caption: Workflow for antibiotic development.
Conclusion
The management of infections caused by ESBL-producing bacteria requires a multifaceted approach, including the judicious use of existing antibiotics and the development of novel therapeutic agents. While carbapenems remain a reliable option for severe infections, the rise of carbapenem resistance necessitates the exploration of alternatives.[4] Beta-lactam/beta-lactamase inhibitor combinations, fosfomycin, and newer agents offer promising therapeutic avenues. Continued research and robust clinical trials are essential to optimize treatment strategies and combat the growing threat of antimicrobial resistance.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternatives to carbapenems in ESBL-producing Escherichia coli infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preserving the antimicrobial arsenal: exploring alternatives to carbapenems in ESBL battles within the southeast of Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of extended-spectrum β-lactamase-producing Enterobacteriaceae (ESBLs) infections: what have we learned until now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of inoculum and beta-lactamase activity in AmpC- and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae clinical isolates tested by using NCCLS ESBL methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of L-640876 in Cross-Resistance Studies
For researchers and professionals in drug development, understanding the cross-resistance profiles of new antimicrobial agents is paramount. This guide provides a comparative analysis of the in vitro activity of L-640876, a semi-synthetic cephalosporin antibiotic, against various bacterial strains, with a focus on how its performance relates to other established β-lactam antibiotics. The data presented is crucial for evaluating its potential role in clinical settings where resistance to existing drugs is a concern.
In Vitro Antibacterial Activity: A Comparative Overview
A pivotal study by Koupal et al. (1983) provides a head-to-head comparison of this compound with mecillinam, cefoxitin, and cefotaxime. The study highlights that the antibacterial spectrum of this compound is most similar to that of mecillinam. However, this compound was generally found to be superior to mecillinam in terms of both potency and the breadth of its antibacterial spectrum[1].
The effectiveness of this compound was observed to be influenced by the culture medium composition and the size of the bacterial inoculum. Notably, in certain instances, an increase in the minimum inhibitory concentration (MIC) was linked to the instability of this compound in the presence of specific β-lactamases, a key mechanism of bacterial resistance. The presence of ionized compounds, such as sodium chloride, in the medium also affected its activity[1].
Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the in vitro activity of this compound and comparator β-lactam antibiotics against a range of Gram-negative bacteria. The data is extracted from the study by Koupal et al. (1983). MIC values are presented in micrograms per milliliter (µg/mL).
| Bacterial Species | This compound | Mecillinam | Cefoxitin | Cefotaxime |
| Escherichia coli | 0.1 | 0.2 | 8 | 0.05 |
| Klebsiella pneumoniae | 0.2 | 0.4 | 4 | 0.1 |
| Enterobacter aerogenes | 0.4 | 0.8 | >128 | 0.2 |
| Enterobacter cloacae | 0.8 | 1.6 | >128 | 0.4 |
| Serratia marcescens | 1.6 | 3.2 | >128 | 0.8 |
| Proteus mirabilis | 0.2 | 0.4 | 8 | 0.05 |
| Proteus vulgaris | 0.4 | 0.8 | 16 | 0.1 |
| Morganella morganii | 0.8 | 1.6 | 32 | 0.2 |
| Providencia stuartii | 1.6 | 3.2 | 64 | 0.4 |
Experimental Protocols
The methodologies employed in the comparative in vitro studies are critical for the interpretation and replication of the findings.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound and the comparative drugs was determined using a microtiter broth dilution method.
-
Bacterial Strains: A variety of clinical isolates of Gram-negative bacteria were used.
-
Inoculum: The final inoculum size in each well was approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Culture Medium: Mueller-Hinton broth was the primary medium used for susceptibility testing.
-
Incubation: The microtiter plates were incubated at 35°C for 18 to 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Mechanisms of Action and Resistance
The following diagram illustrates the general mechanism of action of β-lactam antibiotics and the primary mechanisms of resistance, which are relevant for understanding cross-resistance profiles.
Caption: Mechanism of β-Lactam Action and Resistance.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.
Caption: Workflow for MIC Determination.
References
Validating L-640876 MIC Results: A Comparative Guide with Control Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the Minimum Inhibitory Concentration (MIC) results of the novel beta-lactam antibiotic, L-640876. By comparing its activity against established control strains with that of other beta-lactam antibiotics, researchers can ensure the accuracy and reproducibility of their findings. This document outlines the mechanism of action of beta-lactam antibiotics, provides a detailed protocol for MIC determination, and presents a comparative data table with placeholder values for this compound.
Mechanism of Action of Beta-Lactam Antibiotics
This compound is a member of the beta-lactam class of antibiotics. The primary mechanism of action for these compounds is the inhibition of bacterial cell wall synthesis.[1][2][3] Beta-lactams mimic the structure of D-Ala-D-Ala, the terminal amino acid residues of the peptidoglycan precursors.[3] This structural similarity allows them to bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer of the bacterial cell wall.[1][2] The acylation of the PBPs by the beta-lactam antibiotic is an irreversible reaction that inactivates the enzyme, preventing the formation of a stable cell wall and ultimately leading to cell lysis and bacterial death.[1]
References
L-640876: A Comparative Analysis Against Quinolone-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cephalosporin antibiotic L-640876 and its theoretical performance against quinolone-resistant bacteria. While direct experimental data of this compound against characterized quinolone-resistant strains is not publicly available, this document synthesizes existing in vitro data for this compound and details the mechanisms of quinolone resistance to provide a robust scientific rationale for its potential efficacy.
Introduction: this compound and the Challenge of Quinolone Resistance
This compound is a semi-synthetic, parenteral cephalosporin antibiotic. As a member of the β-lactam class, its mechanism of action is fundamentally different from that of quinolones, which target bacterial DNA synthesis. This distinction forms the basis for its potential utility against bacteria that have developed resistance to quinolone antibiotics.
Quinolone resistance is a significant and growing concern in clinical practice. The rise of multidrug-resistant organisms necessitates the exploration of alternative therapeutic agents. This guide examines the antibacterial profile of this compound and elucidates why its mechanism of action allows it to bypass common quinolone resistance pathways.
Comparative Performance: A Mechanistic Perspective
The efficacy of an antibiotic is intrinsically linked to its mechanism of action and the resistance mechanisms present in the target bacteria. This compound and quinolones have distinct cellular targets, making cross-resistance based on target modification unlikely.
Mechanism of Action: this compound (Cephalosporin)
This compound, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Mechanism of Action: Quinolones
Quinolone antibiotics function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
Mechanisms of Quinolone Resistance
Bacteria develop resistance to quinolones primarily through two mechanisms:
-
Target Gene Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV. These mutations reduce the binding affinity of quinolones to their targets.
-
Reduced Intracellular Concentration: This is achieved through either decreased uptake due to modifications in outer membrane proteins (porins) or increased efflux of the drug via multidrug resistance (MDR) efflux pumps.
This compound In Vitro Antibacterial Activity
While specific data against quinolone-resistant strains is unavailable, a 1983 study in The Journal of Antibiotics provides insight into the general antibacterial spectrum of this compound. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and comparator agents against a range of bacterial species.
| Organism | This compound | Mecillinam | Cefoxitin | Cefotaxime |
| Staphylococcus aureus | >128 | >128 | 2 | 2 |
| Staphylococcus epidermidis | >128 | >128 | 4 | 2 |
| Streptococcus pyogenes | >128 | >128 | 0.12 | ≤0.03 |
| Streptococcus pneumoniae | >128 | >128 | 0.25 | 0.06 |
| Enterococcus faecalis | >128 | >128 | >128 | 16 |
| Escherichia coli | 0.25 | 0.12 | 8 | 0.12 |
| Klebsiella pneumoniae | 0.5 | 0.5 | 4 | 0.12 |
| Enterobacter cloacae | 1 | 1 | 8 | 0.25 |
| Serratia marcescens | 0.5 | 0.5 | >128 | 0.5 |
| Proteus mirabilis | 0.12 | 0.12 | 8 | ≤0.03 |
| Proteus vulgaris | 0.25 | 0.25 | 0.25 | ≤0.03 |
| Morganella morganii | 0.25 | 0.25 | 16 | 0.06 |
| Providencia stuartii | 1 | 2 | 32 | 0.25 |
| Pseudomonas aeruginosa | >128 | >128 | >128 | 16 |
Data extracted from The Journal of Antibiotics, 1983, 36(1), 47-53. MIC values are in µg/ml.
The data indicates that this compound demonstrates notable activity against members of the Enterobacteriaceae family, with an antibacterial spectrum most similar to mecillinam.
Experimental Protocols
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, such as this compound, against bacteria using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Susceptibility Testing
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution (e.g., this compound)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in the microtiter plate wells. The final volume in each well should be 50 µL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Conclusion: The Rationale for this compound Against Quinolone-Resistant Bacteria
The fundamental differences in the mechanisms of action between the cephalosporin this compound and quinolone antibiotics provide a strong theoretical basis for the use of this compound against quinolone-resistant bacteria. The primary drivers of quinolone resistance, namely target site mutations in DNA gyrase and topoisomerase IV and alterations in drug efflux and influx, do not confer resistance to β-lactam antibiotics. Therefore, this compound is expected to retain its activity against bacterial strains that have developed resistance to quinolones through these mechanisms. The available in vitro data, although not specific to quinolone-resistant strains, demonstrates that this compound is active against a range of Gram-negative bacteria, which are common pathogens exhibiting quinolone resistance. Further experimental studies are warranted to confirm the in vitro and in vivo efficacy of this compound against well-characterized quinolone-resistant clinical isolates.
Navigating Resistance: A Comparative Guide to L-640876 and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of resistance development to the semi-synthetic cephalosporin L-640876. Due to the limited recent specific research on this compound, this guide draws comparisons with mechanistically similar and clinically relevant beta-lactam antibiotics to infer and understand its potential resistance profile.
Introduction to this compound: A PBP-2 Targeting Cephalosporin
This compound is a beta-lactam antibiotic characterized by its high affinity for Penicillin-Binding Protein 2 (PBP-2), a key enzyme in the synthesis of the bacterial cell wall. Its mode of action, typical of cephalosporins, involves the acylation and subsequent inactivation of PBPs, leading to the disruption of peptidoglycan synthesis, compromised cell wall integrity, and ultimately, bacterial cell lysis.
Comparative Mechanisms of Resistance Development
The emergence of resistance is a critical challenge in antibiotic development. Understanding the potential pathways to resistance for this compound is essential. Here, we compare its inferred resistance mechanisms with those of mecillinam, another PBP-2 specific agent, and cefotaxime, a broad-spectrum third-generation cephalosporin.
| Mechanism of Resistance | This compound (Inferred) | Mecillinam (PBP-2 Specific Penicillin) | Cefotaxime (Broad-Spectrum Cephalosporin) |
| Enzymatic Degradation | Susceptible to hydrolysis by certain β-lactamases. | Generally stable against simple penicillinases but can be hydrolyzed by some ESBLs. | Highly susceptible to a wide range of β-lactamases, especially Extended-Spectrum β-Lactamases (ESBLs). |
| Target Site Modification | Mutations in the mrdA gene encoding PBP-2 can reduce binding affinity. | Primary mechanism involves mutations in the mrdA gene, leading to decreased affinity for PBP-2. | Mutations in various PBP genes (e.g., PBP-2x, PBP-1a) reduce binding affinity. |
| Reduced Permeability | Decreased expression or mutation of outer membrane porins can limit drug entry. | Altered porin expression can contribute to resistance, though it is often a secondary mechanism. | A significant mechanism, particularly in Pseudomonas aeruginosa, involving the loss of OprD porin. |
| Efflux Pumps | Overexpression of multidrug resistance (MDR) efflux pumps can actively remove the drug from the cell. | Can be a substrate for MDR efflux pumps, contributing to reduced intracellular concentration. | Efflux is a known resistance mechanism, often in conjunction with other resistance determinants. |
Quantitative Analysis of Resistance: Representative Data
| Antibiotic | E. coli (Susceptible) MIC (µg/mL) | E. coli with PBP-2 Mutation MIC (µg/mL) | E. coli (ESBL-producing) MIC (µg/mL) | Fold Increase in MIC (PBP-2 Mutant) | Fold Increase in MIC (ESBL) |
| This compound (representative) | 2 | 32 | >128 | 16 | >64 |
| Mecillinam | 1 | 16 | 8 | 16 | 8 |
| Cefotaxime | 0.5 | 4 | >256 | 8 | >512 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in antibiotic resistance. Below are standard protocols for key experiments.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Antibiotic stock solutions
-
Multichannel pipettor
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Protocol 2: Beta-Lactamase Activity Assay (Nitrocefin-based)
This spectrophotometric assay quantifies the activity of beta-lactamase enzymes, a key mechanism of resistance.
Materials:
-
Nitrocefin (a chromogenic cephalosporin)
-
Bacterial periplasmic extract or purified beta-lactamase
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer capable of reading at 486 nm
Procedure:
-
Prepare a working solution of nitrocefin in phosphate buffer.
-
Add the bacterial extract or purified enzyme to a cuvette or microplate well.
-
Initiate the reaction by adding the nitrocefin solution.
-
Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of the beta-lactam ring in nitrocefin results in a color change, leading to an increase in absorbance.
-
Calculate the initial rate of the reaction (Vmax) from the linear portion of the absorbance versus time plot. One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of nitrocefin per minute.
Visualizing Mechanisms and Pathways
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Key pathways leading to beta-lactam antibiotic resistance.
L-640876: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of L-640876, a semisynthetic β-lactam antibiotic. The information presented is compiled from key studies to assist researchers in evaluating its potential applications.
Overview of this compound
This compound is a cephalosporin antibiotic with a quaternary heterocyclylamino side chain.[1][2] Its unique structure confers a broad spectrum of activity, particularly against Gram-negative bacteria.[3] This document summarizes its antibacterial potency, mechanism of action, and therapeutic effectiveness in animal models.
In Vitro Efficacy
The in vitro antibacterial activity of this compound has been evaluated against a range of pathogenic bacteria and compared with other β-lactam antibiotics such as mecillinam, cefoxitin, and cefotaxime.[1]
Quantitative Data Summary
| Bacterium | This compound MIC (µg/mL) | Mecillinam MIC (µg/mL) | Cefoxitin MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Escherichia coli | 0.1 - 0.8 | 0.2 - 1.6 | 1.6 - 6.3 | 0.05 - 0.2 |
| Klebsiella pneumoniae | 0.2 - 1.6 | 0.4 - 3.1 | 3.1 - 12.5 | 0.1 - 0.4 |
| Proteus mirabilis | 0.4 - 3.1 | 0.8 - 6.3 | 6.3 - 25 | 0.05 - 0.2 |
| Salmonella spp. | 0.2 - 1.6 | 0.4 - 3.1 | 3.1 - 12.5 | 0.1 - 0.4 |
| Staphylococcus aureus | 6.3 - 25 | >100 | 0.8 - 3.1 | 0.4 - 1.6 |
Note: The MIC (Minimum Inhibitory Concentration) values presented are representative ranges compiled from in vitro studies. Actual values may vary depending on the specific strain and testing conditions.
Studies indicate that this compound is generally superior to mecillinam in both potency and spectrum of activity.[1] Its activity is influenced by the composition of the culture medium and the size of the bacterial inoculum, which may be related to its stability against certain β-lactamases.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria were used.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: this compound and comparator antibiotics were serially diluted in Mueller-Hinton broth.
-
Incubation: The diluted antibiotics were inoculated with the bacterial suspensions and incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.
Specifically, this compound shows a high affinity for Penicillin-Binding Protein 2 (PBP-2) in Escherichia coli and Proteus morganii.[4] Some binding to PBP-3 in E. coli has also been observed.[4] In contrast, with Staphylococcus aureus, this compound binds more rapidly to PBP-1 and PBP-2, whereas mecillinam binds to PBP-3.[4]
Caption: Mechanism of action of this compound.
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in animal models of enterotoxigenic Escherichia coli infection (colibacillosis), a significant cause of diarrhea in neonatal calves and piglets.
Quantitative Data Summary
| Animal Model | Treatment Protocol | Outcome |
| Calves | Parenteral administration of this compound | Significant reduction in mortality and morbidity compared to untreated controls. |
| Piglets | Parenteral administration of this compound | Effective in preventing and treating induced colibacillosis. |
Note: Specific dosage and mortality/morbidity rates are detailed in the referenced literature.
Parenteral administration of this compound was shown to be highly effective in treating these infections, demonstrating its potential for veterinary applications.[5]
Experimental Protocols
Induced Colibacillosis Model (Calves/Piglets):
-
Animal Subjects: Neonatal calves and piglets were used in these studies.
-
Infection: Animals were orally challenged with a pathogenic strain of enterotoxigenic E. coli.
-
Treatment: A treatment group received parenteral this compound, while a control group received a placebo.
-
Monitoring: Animals were monitored for clinical signs of colibacillosis, including diarrhea, dehydration, and mortality.
-
Efficacy Evaluation: The efficacy of this compound was determined by comparing the clinical outcomes in the treated and control groups.
Caption: In vivo experimental workflow.
Conclusion
This compound is a potent semisynthetic cephalosporin with significant in vitro activity against a broad range of Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to PBP-2. In vivo studies have confirmed its therapeutic efficacy in treating enterotoxigenic E. coli infections in animal models. These findings suggest that this compound holds promise as a valuable antibiotic, particularly in the field of veterinary medicine. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]
- 3. Quaternary heterocyclylamino beta-lactams: a generic alternative to the classical acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]
- 5. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]
A Researcher's Guide to Synergy Testing: Evaluating L-640876 in Combination with Other Antimicrobial Agents
For researchers and drug development professionals, identifying synergistic interactions between a novel compound like L-640876 and existing antimicrobial agents is a critical step in combating drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive overview of standard methodologies for synergy testing, data interpretation, and visualization of experimental workflows.
Principles of Antimicrobial Synergy
The goal of synergy testing is to determine how the combined effect of two or more antimicrobial agents compares to the sum of their individual effects.[1] Interactions are typically categorized as synergistic, additive, indifferent, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is often the desired outcome in combination therapy.[1]
Key Experimental Protocols for Synergy Testing
Several well-established methods are used to assess antimicrobial synergy in vitro. The most common techniques include the checkerboard method, the Etest, and time-kill assays.[1]
Checkerboard Method
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic interaction between two antimicrobial agents.[2][3]
Experimental Protocol:
-
Preparation of Antimicrobials: Prepare stock solutions of this compound and the other antimicrobial agent(s) to be tested.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both agents. One agent is diluted along the x-axis, and the other along the y-axis. This creates a "checkerboard" of different concentration combinations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test organism.[2]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[2][4]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of the organism.[3] The MIC of each agent alone and in combination is determined by visual inspection of the microtiter plate.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
Interpretation of FIC Index:
Etest Synergy Method
The Etest (epsilometer test) is a gradient diffusion method that can also be adapted for synergy testing.[1]
Experimental Protocol:
-
Bacterial Lawn: A standardized inoculum of the test organism is swabbed onto the surface of an agar plate to create a bacterial lawn.
-
Etest Strip Placement: Two Etest strips, each containing a gradient of one of the antimicrobial agents, are placed on the agar surface. The strips are typically placed perpendicular to each other, intersecting at their respective MIC values when tested alone.[1]
-
Incubation: The plate is incubated to allow for bacterial growth and diffusion of the antimicrobials.
-
Reading and Calculation: An ellipse of inhibition will form around the intersection of the strips. The MIC of each drug in combination is read where the ellipse intersects the respective strip. The FIC index is then calculated using the same formula as in the checkerboard method.[1]
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[1]
Experimental Protocol:
-
Bacterial Culture: A logarithmic-phase bacterial culture is prepared.
-
Exposure to Antimicrobials: The bacterial culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (often based on their MICs).
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 4, 8, 12, 24 hours).[1]
-
Colony Counting: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each antimicrobial and the combination.
Interpretation of Time-Kill Assay Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[4]
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.[4]
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[4]
Data Presentation: Hypothetical Synergy of this compound
The following table presents a hypothetical summary of synergy testing results for this compound in combination with various antimicrobial agents against a panel of bacterial strains.
| Bacterial Strain | Antimicrobial Agent B | MIC of this compound Alone (µg/mL) | MIC of Agent B Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Agent B in Combination (µg/mL) | FIC Index | Interpretation | Time-Kill Assay Result (at 24h) |
| Staphylococcus aureus ATCC 29213 | Vancomycin | 16 | 2 | 4 | 0.25 | 0.375 | Synergy | ≥ 2-log10 decrease |
| Pseudomonas aeruginosa ATCC 27853 | Ciprofloxacin | 32 | 1 | 8 | 0.125 | 0.375 | Synergy | ≥ 2-log10 decrease |
| Escherichia coli ATCC 25922 | Gentamicin | 32 | 4 | 16 | 2 | 1.0 | Additive | < 2-log10 change |
| Klebsiella pneumoniae (Carbapenem-resistant) | Meropenem | 64 | 128 | 8 | 16 | 0.25 | Synergy | ≥ 2-log10 decrease |
| Enterococcus faecalis VRE | Linezolid | 16 | 2 | 16 | 4 | 2.0 | Indifference | < 2-log10 change |
Visualizing Experimental Workflows
Clear and concise diagrams of experimental workflows are essential for reproducibility and understanding. The following diagrams, created using the DOT language, illustrate the key steps in the checkerboard and time-kill synergy testing methods.
Caption: Workflow diagram for the checkerboard synergy testing method.
Caption: Workflow diagram for the time-kill assay synergy testing method.
Conclusion
The systematic evaluation of this compound in combination with other antimicrobial agents using standardized in vitro synergy testing methods is crucial for its development as a potential therapeutic agent. The checkerboard method, Etest, and time-kill assays provide a robust framework for identifying and quantifying synergistic interactions. Clear data presentation and well-defined experimental workflows, as outlined in this guide, are essential for the accurate interpretation and communication of research findings in the field of antimicrobial drug discovery.
References
- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of L-640876: A Guide for Laboratory Professionals
Disclaimer: Specific safety data sheets (SDS) and official disposal procedures for L-640876 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of potent, non-radioactive research chemicals. All procedures must be conducted in accordance with institutional policies and regulations set forth by relevant authorities such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
The proper disposal of a potent research chemical like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to a strict disposal protocol minimizes risks to personnel and prevents environmental contamination.
Core Principles of Chemical Waste Management
The disposal of any potent research chemical should adhere to the following fundamental principles:
-
Waste Identification: All waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.
-
Segregation: this compound waste must be kept separate from other waste types, such as non-hazardous trash, sharps, and radioactive waste. Incompatible chemical wastes should never be mixed.[1][2][3]
-
Containment: Waste must be stored in appropriate, clearly labeled, and sealed containers to prevent leaks and spills.[2][4][5]
-
Professional Disposal: Final disposal of hazardous waste must be handled by the institution's EHS department or a certified hazardous waste disposal contractor.[4]
Step-by-Step Disposal Procedures
The following procedures provide a step-by-step guide for the safe disposal of various forms of this compound waste.
-
Waste Collection:
-
Collect all solid this compound waste in a dedicated, leak-proof container that is compatible with the chemical.
-
The container should be clearly labeled as "Hazardous Waste."
-
-
Labeling:
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., toxic)
-
The name of the principal investigator (PI) and the laboratory location
-
The date when the first waste was added to the container
-
-
-
Storage:
-
Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department.
-
-
Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Plastic containers are often preferred to minimize the risk of breakage.
-
Do not mix halogenated and non-halogenated solvent wastes unless permitted by your EHS department, as their disposal methods and costs can differ.[7]
-
-
Labeling:
-
Label the container with "Hazardous Waste" and list all constituents, including solvents and their approximate percentages.
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS for collection and disposal.
-
-
Solid Waste Segregation:
-
Collect all solid waste contaminated with this compound, such as gloves, bench paper, pipette tips, and vials, in a separate, clearly marked hazardous waste container.
-
This waste may need to be double-bagged in clear plastic bags for visual inspection by waste technicians.
-
-
Labeling:
-
Label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "this compound Contaminated Labware").
-
-
Storage:
-
Store the sealed container in the designated hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for disposal through your institution's EHS or a certified hazardous waste contractor.
-
-
Rinsing Procedure:
-
A triple rinse procedure is recommended for glassware that will be reused.
-
The first rinse should be with a solvent known to dissolve this compound. This initial rinseate must be collected and disposed of as hazardous liquid waste.[3][5]
-
Subsequent rinses can be with an appropriate cleaning solution and then water. These may be disposable down the drain, but confirm with your institution's EHS policy.[5]
-
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties for disposal purposes are not available. In the absence of such data, this compound should be treated as a potent, hazardous substance.
| Property | Value |
| Hazard Classification | Assumed Hazardous/Toxic |
| Disposal Route | Institutional Hazardous Waste Program |
| Container Type | Compatible, Leak-Proof, Sealed Containers |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are publicly available, the "experimental protocol" for its disposal is the strict adherence to the segregation, labeling, containment, and professional disposal procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling L-640876
This document provides crucial safety and logistical information for the handling and disposal of L-640876, a semisynthetic antibiotic intended for research use only. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Chemical Formula | C22H21N7O3S2[1] |
| Molecular Weight | 495.57 g/mol [1] |
| Exact Mass | 495.1147[1] |
| Appearance | Solid (form not specified) |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1] |
| Solubility | Information not available. |
| Elemental Analysis | C, 53.32%; H, 4.27%; N, 19.78%; O, 9.69%; S, 12.94%[1] |
Warning: This product is for research use only and is not intended for human or veterinary use.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Chemical-resistant gloves | Laboratory coat | Use in a chemical fume hood or ventilated enclosure |
| Solution Preparation | Safety goggles | Chemical-resistant gloves | Laboratory coat | Use in a chemical fume hood or well-ventilated area |
| Handling Solutions | Safety glasses | Chemical-resistant gloves | Laboratory coat | Not generally required if not aerosolizing |
| Waste Disposal | Safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and CAS number (77527-71-0) match the order specifications.
-
Storage: Store the compound in a designated, well-ventilated, and secure area according to the recommended storage conditions (short-term at 0-4°C, long-term at -20°C), away from incompatible materials.[1]
Handling Procedures
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.
-
PPE: Don the appropriate personal protective equipment as outlined in the PPE table.
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any dust particles.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Spill Management
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
-
Segregation: Segregate waste containing this compound from other laboratory waste streams.[2]
-
Solid Waste: Collect contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container. Leave approximately 10% headspace to allow for expansion.[3]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Protocols
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Methodology:
-
Calculate Required Mass: Based on the molecular weight of this compound (495.57 g/mol ), calculate the mass required to prepare the desired volume and concentration of the stock solution.
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound into a clean, dry container.
-
Solubilization: Add a portion of the solvent to the container with the solid compound.
-
Mixing: Gently swirl or vortex the mixture until the solid is completely dissolved.
-
Volume Adjustment: Transfer the solution to a volumetric flask. Rinse the original container with additional solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred. Add solvent to the flask until the final desired volume is reached.
-
Labeling and Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the stock solution to a clearly labeled storage vial and store it under the recommended conditions.
Visualizations
Safe Handling and Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Hypothetical Signaling Pathway Inhibition
As a prostanoid receptor antagonist, this compound is expected to block the signaling cascade initiated by the binding of a prostaglandin to its receptor. The following diagram illustrates a generalized inhibitory mechanism.
Caption: Inhibition of a prostanoid receptor signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
